1,3-Dibromopentane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
42474-20-4 |
|---|---|
Fórmula molecular |
C5H10Br2 |
Peso molecular |
229.94 g/mol |
Nombre IUPAC |
1,3-dibromopentane |
InChI |
InChI=1S/C5H10Br2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 |
Clave InChI |
SOZLNIPBRVQUOG-UHFFFAOYSA-N |
SMILES |
CCC(CCBr)Br |
SMILES canónico |
CCC(CCBr)Br |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibromopentane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 1,3-dibromopentane. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical and Physical Properties
This compound is an organobromine compound with the chemical formula C5H10Br2.[1] It is a dense liquid at room temperature.[2] The following table summarizes its key quantitative properties.
| Property | Value | Source(s) |
| Molecular Formula | C5H10Br2 | [1][2][3] |
| Molecular Weight | 229.94 g/mol | [1][2] |
| CAS Number | 42474-20-4 | [1][2][3] |
| Density | 1.668 g/cm³ | [2] |
| Boiling Point | 193.4°C at 760mmHg | [2] |
| Melting Point | -28.63°C (estimate) | [2] |
| Flash Point | 68.6°C | [2] |
| Refractive Index | 1.5042 | [2] |
| Vapor Pressure | 0.648 mmHg at 25°C | [2] |
| LogP | 2.94490 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 3 | [2] |
Chemical Structure and Identification
The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.
-
IUPAC Name : this compound
-
Canonical SMILES : CCC(CCBr)Br[2]
-
InChI : InChI=1S/C5H10Br2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3[1][3]
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in the provided search results, a common synthetic route can be inferred from the synthesis of analogous dibromoalkanes, such as the conversion of a diol to a dibromide using hydrobromic acid.
Synthesis of this compound from 1,3-Pentanediol (B1222895)
This procedure is adapted from a general method for the synthesis of dibromides from diols.
Materials:
-
1,3-pentanediol
-
48% aqueous hydrobromic acid (HBr)
-
Concentrated sulfuric acid (H2SO4)
-
Saturated sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1,3-pentanediol with an excess of 48% hydrobromic acid and a catalytic amount of concentrated sulfuric acid.
-
Gently heat the mixture to reflux for several hours to ensure the complete conversion of the diol to the dibromide.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel. The lower organic layer containing the crude this compound is collected.
-
Wash the organic layer sequentially with water and a saturated sodium carbonate solution to neutralize any remaining acid.
-
Dry the crude product over anhydrous calcium chloride.
-
Purify the final product by distillation under reduced pressure.
Reactivity and Potential Applications
This compound, as a dihaloalkane, is a versatile reagent in organic synthesis. The two bromine atoms serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity makes it a useful building block for the synthesis of more complex molecules, including heterocyclic compounds and carbocyclic systems.
In the context of drug development, molecules like this compound can be used as linkers or scaffolds to construct larger, more intricate molecular architectures with potential therapeutic applications.
Below is a diagram illustrating the general synthesis of this compound from 1,3-pentanediol.
The following diagram illustrates a general nucleophilic substitution reaction involving this compound, a fundamental transformation in organic synthesis.
References
An In-Depth Technical Guide to 1,3-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-dibromopentane, a versatile building block in organic synthesis. The information herein is intended to support research and development activities by providing key data, experimental considerations, and a summary of its reactivity.
Chemical Identity and Physical Properties
This compound is a halogenated alkane with the chemical formula C₅H₁₀Br₂. Its structure features two bromine atoms attached to the first and third carbon atoms of a pentane (B18724) chain.
CAS Number: 42474-20-4[1]
Physical Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Br₂ | [1] |
| Molecular Weight | 229.94 g/mol | [1] |
| Density | 1.668 g/cm³ | |
| Boiling Point | 193.4 °C at 760 mmHg | |
| Melting Point | -28.63 °C (estimate) | |
| Refractive Index | 1.5042 | |
| Vapor Pressure | 0.648 mmHg at 25°C | |
| Flash Point | 68.6 °C |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons and spin-spin coupling. The chemical shifts will be influenced by the electronegativity of the bromine atoms.
-
-CH(Br)-: The proton on the carbon bearing the bromine at position 3 will likely appear as a multiplet in the range of 4.0-4.5 ppm.
-
-CH₂(Br): The protons on the carbon bearing the bromine at position 1 will likely appear as a multiplet around 3.4-3.6 ppm.
-
-CH₂-: The methylene (B1212753) protons at positions 2 and 4 will appear as complex multiplets, likely in the range of 1.8-2.5 ppm.
-
-CH₃: The terminal methyl group protons will appear as a triplet around 0.9-1.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments.
-
C-Br: Carbons directly attached to bromine (C1 and C3) are expected to have chemical shifts in the range of 25-60 ppm.
-
Aliphatic Carbons: The other saturated carbons (C2, C4, and C5) will appear in the typical alkane region of the spectrum, generally between 10-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the following absorption bands:
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| C-H Stretch (Alkyl) | 2850 - 2960 (strong) | Present in most organic molecules containing alkane-like structures.[2] |
| C-H Bend (Alkyl) | 1350 - 1480 (variable) | Confirms the presence of C-H bonds in an sp³ hybridized carbon. |
| C-Br Stretch | 500 - 680 (strong) | This is a key diagnostic peak for alkyl bromides. |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding diol, 1,3-pentanediol, via nucleophilic substitution using a bromine source such as hydrobromic acid, often with a strong acid catalyst like sulfuric acid.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound from 1,3-pentanediol.
Caption: General experimental workflow for the synthesis of this compound.
Example Experimental Protocol (Adapted from similar syntheses)
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,3-pentanediol.
-
Reagent Addition: Cool the flask in an ice bath and slowly add a mixture of concentrated hydrobromic acid and sulfuric acid with constant stirring. The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the complete conversion of the diol to the dibromide.
-
Workup: Cool the reaction mixture and pour it into a separatory funnel containing cold water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Reactivity and Synthetic Applications
As a dihaloalkane, this compound is a versatile substrate for a variety of nucleophilic substitution and organometallic reactions.
Nucleophilic Substitution Reactions
The two bromine atoms in this compound can be displaced by a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism. The relative reactivity of the two bromine atoms (primary at C1 and secondary at C3) can potentially be exploited for selective monosubstitution under carefully controlled conditions.
Common nucleophiles include:
-
Azide ion (N₃⁻): To form diazides, which can be further reduced to diamines.
-
Cyanide ion (CN⁻): To introduce nitrile functional groups, which are precursors to carboxylic acids and amines.
-
Hydroxide (OH⁻) and Alkoxides (RO⁻): To form diols and ethers, respectively.
-
Thiolates (RS⁻): To synthesize dithioethers.
Grignard Reagent Formation
The reaction of this compound with magnesium metal in an anhydrous ether solvent can lead to the formation of a Grignard reagent. Due to the presence of two bromine atoms, the formation of a di-Grignard reagent is possible, though intramolecular reactions can be a competing pathway. These organometallic intermediates are powerful nucleophiles for forming new carbon-carbon bonds.
Intramolecular Cyclization
The 1,3-disposition of the bromine atoms makes this compound a suitable precursor for the synthesis of four-membered rings through intramolecular cyclization. This can be achieved by reacting the dibromide with a suitable metal, such as zinc dust, in what is known as a Freund reaction. This type of reaction can be used to form substituted cyclobutane (B1203170) derivatives.[3]
The following diagram illustrates the general concept of intramolecular cyclization.
Caption: Conceptual pathway for intramolecular cyclization.
Safety and Handling
This compound is expected to be a hazardous chemical. Alkyl halides are generally toxic and irritants. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into specific reaction conditions is recommended for the successful implementation of this versatile chemical intermediate in synthetic strategies.
References
Synthesis of 1,3-Dibromopentane from 1,3-Pentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,3-dibromopentane from 1,3-pentanediol (B1222895), a crucial transformation for the preparation of various pharmaceutical intermediates and fine chemicals. This document provides a comprehensive overview of the available synthetic routes, detailed experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
The conversion of diols to dibromides is a fundamental reaction in organic synthesis, providing versatile building blocks for subsequent functionalization. This compound, in particular, serves as a key precursor for the introduction of a pentyl-1,3-diyl moiety in the synthesis of complex organic molecules. The primary methods for this transformation involve the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), each with its own advantages and considerations regarding reaction conditions, yield, and substrate compatibility. This guide will explore both methodologies, offering detailed procedural information and expected outcomes.
Synthetic Methodologies
Two principal reagents are commonly employed for the conversion of 1,3-pentanediol to this compound: hydrobromic acid and phosphorus tribromide. The choice of reagent often depends on the desired reaction conditions, scale, and the presence of other functional groups in the starting material.
Synthesis using Hydrobromic Acid (HBr)
The reaction of 1,3-pentanediol with hydrobromic acid is a classical method for the synthesis of this compound. To drive the equilibrium towards the formation of the dibromide, a strong acid catalyst such as sulfuric acid is often employed, and the water generated during the reaction is typically removed.
Reaction Scheme:
Synthesis using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is another effective reagent for the conversion of alcohols to alkyl bromides. This method often proceeds under milder conditions compared to the HBr/H₂SO₄ system and is particularly useful for substrates sensitive to strong acids. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM).
Reaction Scheme:
Experimental Protocols
General Protocol for Synthesis using Hydrobromic Acid
This protocol is adapted from procedures for similar diols.
Materials:
-
1,3-Pentanediol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-pentanediol and an excess of 48% hydrobromic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
General Protocol for Synthesis using Phosphorus Tribromide
This protocol is based on general procedures for the bromination of alcohols with PBr₃.[1][2][3]
Materials:
-
1,3-Pentanediol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 1,3-pentanediol in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (approximately 0.7 equivalents for every 1 equivalent of diol, as 2 PBr₃ molecules react with 3 diol molecules) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Data Presentation
Quantitative data for the synthesis of this compound from 1,3-pentanediol is not explicitly available in the searched literature. However, the following tables provide a template for recording and comparing experimental results based on the general protocols.
Table 1: Reaction Conditions and Yields
| Parameter | Method A: HBr/H₂SO₄ | Method B: PBr₃/DCM |
| Stoichiometry | ||
| 1,3-Pentanediol (equiv.) | 1 | 1 |
| HBr (equiv.) | > 2 | - |
| H₂SO₄ (equiv.) | Catalytic | - |
| PBr₃ (equiv.) | - | ~0.7 |
| Reaction Time (h) | To be determined | To be determined |
| Temperature (°C) | Reflux | 0 to RT |
| Yield (%) | To be determined | To be determined |
| Purity (%) | To be determined | To be determined |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀Br₂ |
| Molecular Weight | 229.94 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | To be determined |
| ¹H NMR (CDCl₃, ppm) | Expected signals for CH₃, CH₂, CH-Br protons |
| ¹³C NMR (CDCl₃, ppm) | Expected signals for C-Br and aliphatic carbons |
| IR (cm⁻¹) | Expected C-Br and C-H stretching frequencies |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis and the proposed reaction mechanisms.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism with HBr
Caption: Proposed SN2 mechanism for the reaction with HBr.
Proposed Reaction Mechanism with PBr₃
Caption: Proposed SN2 mechanism for the reaction with PBr₃.
Conclusion
The synthesis of this compound from 1,3-pentanediol can be effectively achieved using either hydrobromic acid with a catalytic amount of sulfuric acid or phosphorus tribromide in an inert solvent. The choice between these methods will depend on the specific requirements of the synthesis, including scale, sensitivity of the substrate to acidic conditions, and desired purity of the final product. The provided general protocols serve as a foundation for the development of a specific and optimized procedure. Experimental validation is necessary to determine the precise reaction conditions, yields, and to obtain comprehensive analytical data for this transformation.
References
Spectroscopic Analysis of 1,3-Dibromopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-dibromopentane (CAS No: 42474-20-4), a halogenated alkane with potential applications in organic synthesis and as a building block in medicinal chemistry. This document presents available mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and visualizations of analytical workflows and fragmentation pathways to support research and development activities.
Introduction
This compound (C₅H₁₀Br₂) is a difunctionalized aliphatic compound. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and drug design. This guide summarizes its mass spectrometry (MS), predicted ¹H and ¹³C NMR, and predicted IR spectroscopic characteristics.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound in a structured format.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound has been obtained from the NIST WebBook.[1][2] The data reveals characteristic fragmentation patterns for this molecule. The table below summarizes the major peaks observed in the mass spectrum.
| m/z | Relative Intensity (%) | Plausible Fragment |
| 29 | 100.0 | [C₂H₅]⁺ |
| 41 | 95.7 | [C₃H₅]⁺ |
| 55 | 45.2 | [C₄H₇]⁺ |
| 71 | 18.2 | [C₅H₁₁]⁺ |
| 149 | 85.9 | [C₅H₁₀Br]⁺ - HBr |
| 151 | 85.9 | [C₅H₁₀Br]⁺ - HBr |
| 228 | 1.1 | [M]⁺ (⁷⁹Br, ⁷⁹Br) |
| 230 | 2.2 | [M]⁺ (⁷⁹Br, ⁸¹Br) |
| 232 | 1.1 | [M]⁺ (⁸¹Br, ⁸¹Br) |
Note: The molecular ion peak is of very low abundance, which is common for alkyl bromides that readily undergo fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Disclaimer: The following NMR data are predicted based on established chemical shift principles and data from similar alkyl halides, as experimentally verified public domain spectra were not available at the time of this report.
¹H NMR (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 - 4.3 | Multiplet | 1H | H-3 |
| ~3.4 - 3.6 | Multiplet | 2H | H-1 |
| ~2.2 - 2.4 | Multiplet | 2H | H-2 |
| ~1.8 - 2.0 | Multiplet | 2H | H-4 |
| ~1.0 | Triplet | 3H | H-5 |
¹³C NMR (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~55 - 60 | C-3 |
| ~40 - 45 | C-1 |
| ~35 - 40 | C-2 |
| ~25 - 30 | C-4 |
| ~10 - 15 | C-5 |
Infrared (IR) Spectroscopy (Predicted)
Disclaimer: The following IR data are predicted based on characteristic vibrational frequencies of functional groups present in the molecule, as experimentally verified public domain spectra were not available at the time of this report.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
| 2960 - 2850 | Strong | C-H (alkane) stretching |
| 1465 - 1450 | Medium | CH₂ bending (scissoring) |
| 1380 - 1370 | Medium | CH₃ bending (umbrella) |
| 650 - 550 | Strong | C-Br stretching |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean salt plates.
-
Place the sample assembly in the instrument's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in the ion source.
-
Ionization : Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Plausible MS Fragmentation of this compound.
References
1,3-Dibromopentane: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1,3-Dibromopentane (CAS No: 42474-20-4). The following sections detail the physical and chemical properties, hazard classifications, safe handling and storage procedures, emergency measures, and toxicological data. This document is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the chemical under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C5H10Br2 | [1] |
| Molecular Weight | 229.94 g/mol | [1] |
| Appearance | Liquid | - |
| Boiling Point | 193.4°C at 760 mmHg | [1] |
| Melting Point | -28.63°C (estimate) | [1] |
| Flash Point | 68.6°C | [1] |
| Density | 1.668 g/cm³ | [1] |
| Vapor Pressure | 0.648 mmHg at 25°C | [1] |
| Refractive Index | 1.5042 | [1] |
| LogP | 2.94490 | [1] |
Hazard Identification and GHS Classification
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | Warning | Combustible liquid.[2][3] |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation.[2][3] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | - | Toxic to aquatic life with long lasting effects.[4] |
Precautionary Statements:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/eye protection/face protection.[2][4]
-
Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Collect spillage.[2][4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2][4]
Safe Handling and Storage
Proper handling and storage of this compound are crucial to prevent exposure and ensure laboratory safety.
Handling
-
Avoid all personal contact, including inhalation of vapors.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC or Neoprene), chemical goggles, and a lab coat.[5]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Ground and bond containers when transferring material to prevent static discharge.[6]
-
Use spark-proof tools and explosion-proof equipment.[6]
-
Do not cut, drill, grind, or weld on or near containers, as they may contain explosive vapors.[5]
-
Wash hands thoroughly after handling.[2]
Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][5]
-
Store in an approved flammable liquid storage area.[5]
-
Do not store in pits, depressions, basements, or areas where vapors may be trapped.[5]
-
Avoid storage with incompatible materials such as strong oxidizing agents and strong bases.[2][7]
-
Do not use aluminum or galvanized containers.[5]
References
Reactivity of C-Br Bonds in 1,3-Dibromopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromopentane is a bifunctional alkyl halide featuring two carbon-bromine bonds with distinct chemical environments. This guide provides an in-depth analysis of the reactivity of these C-Br bonds, focusing on the principal reaction pathways: nucleophilic substitution (both intramolecular and intermolecular), elimination, and organometallic compound formation. The differential reactivity of the primary (C1) versus the secondary (C3) bromide is a central theme, dictating regioselectivity and reaction outcomes. This document synthesizes established principles of organic chemistry to provide a predictive framework for the behavior of this compound in various chemical transformations, supported by generalized experimental protocols and mechanistic diagrams.
Introduction: Structural and Electronic Profile
This compound possesses two electrophilic centers at the carbon atoms bonded to bromine. The C-Br bond is polar, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. Crucially, the two C-Br bonds are not equivalent:
-
C1-Br: A primary (1°) alkyl bromide.
-
C3-Br: A secondary (2°) alkyl bromide.
This structural difference is the primary determinant of the molecule's reactivity, influencing the competition between Sₙ1, Sₙ2, E1, and E2 mechanisms. The C-Br bond is weaker than a C-Cl bond, making bromide a good leaving group and rendering the molecule highly reactive.[1] The C3 carbon is also a chiral center, meaning that reactions at this site can have significant stereochemical implications.
Key Reaction Pathways
The reactivity of this compound is dominated by four main pathways, often in competition. The choice of reagents and reaction conditions determines the major product.
Intramolecular Nucleophilic Substitution: Cyclization
In the presence of a strong, non-hindered base or a suitable nucleophile, this compound can undergo an intramolecular Sₙ2 reaction to form a substituted cyclobutane (B1203170) ring. This process is generally faster than corresponding intermolecular reactions, as the reactive centers are held in proximity.
The reaction is initiated by the formation of a nucleophile, which then attacks an electrophilic carbon center within the same molecule.[2] For instance, reaction with a malonic ester under basic conditions would first involve deprotonation of the ester to form a carbanion. This carbanion then acts as an internal nucleophile.
Mechanism: The intramolecular attack preferentially targets the more accessible primary C1-Br bond. This is a classic Sₙ2 displacement, resulting in the formation of a cyclobutane ring. The bromide ion at C1 is displaced, and a new C-C bond is formed.
Caption: Logical workflow for the intramolecular cyclization of this compound.
Intermolecular Nucleophilic Substitution
When treated with an excess of an external nucleophile, this compound can undergo double substitution. The relative rates of reaction at the primary and secondary positions are key.
-
Sₙ2 Conditions: With strong, unhindered nucleophiles (e.g., I⁻, CN⁻, N₃⁻) in polar aprotic solvents (e.g., acetone, DMF), the Sₙ2 mechanism is favored.[3] The reaction will occur significantly faster at the primary C1-Br position due to less steric hindrance.[4] Obtaining the disubstituted product may require forcing conditions (higher temperature, longer reaction time) to overcome the higher activation energy at the secondary C3-Br position.
-
Sₙ1 Conditions: With weak nucleophiles in polar protic solvents (e.g., ethanol (B145695), water), an Sₙ1 mechanism becomes possible, primarily at the secondary C3-Br position.[5] This pathway involves the formation of a secondary carbocation intermediate, which is more stable than a primary carbocation.[4] However, Sₙ2 reactions at the primary site will still compete.
| Condition | Favored Mechanism at C1 | Favored Mechanism at C3 | Expected Outcome |
| Strong Nucleophile (e.g., NaCN in DMSO) | Sₙ2 (fast) | Sₙ2 (slow) | Preferential monosubstitution at C1, disubstitution requires forcing conditions. |
| Weak Nucleophile (e.g., CH₃OH, heat) | Sₙ2 (very slow) | Sₙ1/Sₙ2 | Complex mixture, with potential for substitution at C3 via Sₙ1 and C1 via Sₙ2. Elimination is a major side reaction. |
Table 1: Predicted outcomes for intermolecular nucleophilic substitution.
Grignard Reagent Formation
The reaction of this compound with magnesium metal in an ether solvent can lead to several products. The formation of a di-Grignard reagent is challenging due to competing intramolecular reactions.[6]
-
Monogrignard Formation: Reaction at one C-Br bond (preferentially the more reactive primary C1-Br) forms Br-CH(CH₂CH₃)CH₂CH₂-MgBr.
-
Intramolecular Cyclization: The initially formed Grignard reagent can act as an internal nucleophile, attacking the remaining C-Br bond to yield ethylcyclopropane. This is often the major product when forming Grignard reagents from 1,3-dihalides.[7]
-
Di-Grignard Formation: With careful control of reaction conditions (e.g., slow addition of the dibromide to excess magnesium), the di-Grignard reagent, BrMg-CH(CH₂CH₃)CH₂CH₂-MgBr, can be formed, but yields are often low.[6][7]
Caption: Competing reaction pathways for this compound with magnesium.
Elimination Reactions
When treated with a strong, bulky base (e.g., potassium tert-butoxide), elimination reactions (dehydrobromination) compete with substitution and become the dominant pathway. A double elimination can occur to form a diene.[8]
-
First Elimination: The base can abstract a proton from either C2 or C4. According to Zaitsev's rule, abstraction from the more substituted C2 carbon is generally favored, leading to the more stable internal alkene.[9][10] However, the use of a sterically hindered base can favor the Hofmann product (terminal alkene) via abstraction from C4.
-
Second Elimination: A second elimination reaction on the resulting bromoalkene will produce a pentadiene.
| Base | Proton Abstracted | Predicted Major Product (after 1st elimination) |
| Sodium Ethoxide (strong, unhindered) | C2 (Zaitsev) | 1-Bromopent-2-ene |
| Potassium t-Butoxide (strong, hindered) | C4 (Hofmann) | 3-Bromopent-1-ene |
Table 2: Regioselectivity in the first elimination step.
Experimental Protocols
Protocol: Intramolecular Cyclization via Malonic Ester Synthesis
This protocol describes a generalized procedure for the synthesis of an ethylcyclobutane (B8812579) derivative from this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Base Formation: In the flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
Nucleophile Generation: Cool the solution in an ice bath and add diethyl malonate dropwise via the dropping funnel with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the malonate enolate.
-
Addition of Electrophile: Add a solution of this compound in absolute ethanol to the reaction mixture dropwise over 30-60 minutes.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress using TLC or GC-MS.[11]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent to yield the crude product.
-
Analysis: Purify the product via vacuum distillation or column chromatography. Characterize the final product using NMR spectroscopy and mass spectrometry.
Caption: Generalized experimental workflow for cyclobutane synthesis.
Conclusion
The reactivity of the C-Br bonds in this compound is a nuanced subject governed by the interplay of its structure, the chosen reagents, and the reaction conditions. The differential reactivity between the primary C1 and secondary C3 positions allows for a degree of regioselective control. Intramolecular cyclization is a highly favorable pathway, leading to substituted cyclobutane rings. Intermolecular substitutions are faster at the less hindered primary carbon, while elimination reactions, promoted by strong bases, can lead to the formation of dienes. A thorough understanding of these competing pathways is essential for researchers aiming to utilize this compound as a building block in complex molecule synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. amherst.edu [amherst.edu]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. Dibromopentanes can undergo 'double elimination' reactions to produce hyd.. [askfilo.com]
- 9. mmccollege.ac.in [mmccollege.ac.in]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Stereoisomers and Chirality of 1,3-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Stereochemistry of 1,3-Dibromopentane
This compound (C₅H₁₀Br₂) is a structural isomer of dibromopentane. Its molecular structure features a five-carbon chain with bromine atoms attached to the first and third carbon atoms. The presence of a chiral center is a key feature of its molecular geometry, leading to the existence of stereoisomers.
Identification of the Chiral Center
A chiral center, or stereocenter, is a carbon atom that is bonded to four different substituent groups. In the case of this compound, the carbon atom at the third position (C-3) is the sole chiral center.[1][2] The four distinct groups attached to C-3 are:
-
A hydrogen atom (-H)
-
A bromine atom (-Br)
-
An ethyl group (-CH₂CH₃)
-
A bromoethyl group (-CH₂CH₂Br)
The presence of this single chiral center means that this compound can exist as two distinct stereoisomers.[1][2]
Enantiomeric Relationship
The two stereoisomers of this compound are non-superimposable mirror images of each other. This specific relationship defines them as a pair of enantiomers. Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit distinct behavior when interacting with plane-polarized light and in their interactions with other chiral molecules.
The two enantiomers are designated as (R)-1,3-dibromopentane and (S)-1,3-dibromopentane based on the Cahn-Ingold-Prelog (CIP) priority rules.
Quantitative Data
As of the latest literature review, specific experimental values for the optical rotation of the enantiomers of this compound are not publicly available. The following table is provided as a template for researchers to populate with experimental data upon successful synthesis and separation of the enantiomers.
| Property | (R)-1,3-Dibromopentane | (S)-1,3-Dibromopentane |
| Specific Rotation ([α]²⁰_D) | Data not available | Data not available |
| Boiling Point | Expected to be identical | Expected to be identical |
| Melting Point | Expected to be identical | Expected to be identical |
| Density | Expected to be identical | Expected to be identical |
Theoretical Principle: Enantiomers have equal but opposite specific rotations. For example, if the (R)-enantiomer has a specific rotation of +X°, the (S)-enantiomer will have a specific rotation of -X° under the same experimental conditions.
Stereoisomer Relationship Diagram
The relationship between the enantiomers of this compound can be visualized as follows:
Caption: Relationship between the stereoisomers of this compound.
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following sections provide generalized methodologies based on established procedures for similar chiral haloalkanes. These are intended as a starting point for method development.
Stereoselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, a potential strategy involves the stereoselective functionalization of a prochiral precursor.
Illustrative Protocol: Asymmetric Hydroboration-Oxidation and Bromination
This hypothetical pathway starts from a suitable unsaturated precursor.
Workflow Diagram:
Caption: A potential workflow for the stereoselective synthesis of this compound.
Methodology:
-
Asymmetric Hydroboration-Oxidation:
-
A prochiral alkene, such as pent-1-en-3-ol, is subjected to asymmetric hydroboration using a chiral borane reagent (e.g., diisopinocampheylborane, Ipc₂BH).
-
The resulting organoborane is then oxidized (e.g., with hydrogen peroxide and sodium hydroxide) to yield a chiral diol intermediate with a specific stereochemistry at C-3.
-
-
Dibromination:
-
The chiral diol is then treated with a brominating agent, such as phosphorus tribromide (PBr₃), to convert the hydroxyl groups into bromine atoms, yielding the desired enantiomerically enriched this compound. The stereochemistry at C-3 is typically retained or inverted depending on the reaction mechanism (e.g., Sₙ2).
-
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.
Illustrative Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.
Workflow Diagram:
Caption: Workflow for the chiral resolution of this compound via HPLC.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of racemates.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is selected and optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: The racemic this compound is dissolved in the mobile phase.
-
Chromatographic Run: The sample is injected onto the chiral column, and the enantiomers are separated based on their differential interactions with the CSP.
-
Detection and Collection: A UV detector is commonly used for detection. The separated enantiomers are collected as they elute from the column.
Conclusion
This compound serves as a clear example of a molecule with a single chiral center, leading to the existence of a pair of enantiomers. While specific experimental data for its enantiomers are currently lacking in the scientific literature, this guide provides a robust theoretical framework and generalized experimental approaches for its study. The outlined protocols for stereoselective synthesis and chiral resolution offer a starting point for researchers aiming to isolate and characterize the (R) and (S) isomers of this compound. Further research is warranted to determine the specific optical properties of these enantiomers and to develop optimized and validated synthetic and separation procedures. Such data will be invaluable for applications in stereoselective synthesis and for a deeper understanding of the structure-property relationships in chiral haloalkanes.
References
An In-depth Technical Guide on the Solubility of 1,3-Dibromopentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dibromopentane in common organic solvents. Due to a notable scarcity of precise quantitative solubility data in published literature, this document focuses on predicting solubility based on the principle of "like dissolves like" and available data for structurally analogous compounds. Furthermore, this guide furnishes detailed experimental protocols for the qualitative and quantitative determination of solubility, empowering researchers to ascertain precise solubility parameters for their specific applications. Visual aids in the form of logical workflow diagrams are provided to clearly illustrate experimental procedures and a representative reaction of this compound.
Introduction to this compound
This compound (CAS No: 42474-20-4) is a halogenated alkane with the molecular formula C₅H₁₀Br₂. Its structure, featuring two bromine atoms on the pentane (B18724) backbone, renders it a valuable intermediate in various organic syntheses. A thorough understanding of its solubility profile is paramount for its effective utilization in reaction media, purification processes such as extraction and crystallization, and in the formulation of chemical products. The polarity of this compound, influenced by the two carbon-bromine bonds, dictates its miscibility with a range of organic solvents.
Predicted Solubility Profile of this compound
Based on these observations, this compound is expected to be miscible with a variety of organic solvents, particularly those with low to moderate polarity. It is anticipated to be less soluble in highly polar protic solvents like water. The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Name | Chemical Formula | Expected Qualitative Solubility | Rationale |
| Non-Polar Aprotic | Hexane (B92381) | C₆H₁₄ | Soluble / Miscible | Similar polarity to the alkane backbone of this compound. |
| Toluene | C₇H₈ | Soluble / Miscible | Non-polar aromatic solvent capable of dissolving non-polar and weakly polar compounds. | |
| Polar Aprotic | Diethyl Ether | (C₂H₅)₂O | Soluble / Miscible | A common solvent for a wide range of organic compounds. |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | Soluble / Miscible | A moderately polar solvent that can dissolve a variety of compounds. | |
| Acetone | C₃H₆O | Soluble / Miscible | A polar aprotic solvent known for its broad solvency. | |
| Dichloromethane | CH₂Cl₂ | Soluble / Miscible | A halogenated solvent that is a good solvent for other halogenated compounds. | |
| Chloroform | CHCl₃ | Soluble / Miscible | Similar to dichloromethane, it is an effective solvent for many organic compounds. | |
| Polar Protic | Ethanol (B145695) | C₂H₅OH | Moderately Soluble | The presence of the hydroxyl group may limit miscibility compared to aprotic solvents. |
| Methanol | CH₃OH | Sparingly Soluble | Higher polarity than ethanol may lead to lower solubility. | |
| Water | H₂O | Insoluble | The high polarity and hydrogen-bonding network of water make it a poor solvent for non-polar compounds like this compound. |
Experimental Protocols for Solubility Determination
For applications requiring precise knowledge of solubility, experimental determination is essential. The following are detailed methodologies for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., those listed in Table 1)
-
Small test tubes (10 x 75 mm)
-
Pipettes or graduated cylinders
-
Vortex mixer
Procedure:
-
Add approximately 0.1 mL of this compound to a small, dry test tube.
-
Add the selected solvent dropwise (approximately 0.1 mL at a time) to the test tube, vortexing for 30 seconds after each addition.
-
Continue adding the solvent until the this compound is fully miscible, or until a total of 3 mL of solvent has been added.
-
Observe the mixture for the formation of a single, clear phase (miscible) or the persistence of two distinct layers or cloudiness (immiscible or sparingly soluble).
-
Record the observations for each solvent.
Quantitative Solubility Determination (Isothermal Method)
This method allows for the determination of the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., water bath or incubator)
-
Magnetic stirrer and stir bars
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringes and filters
Procedure:
-
Prepare a series of saturated solutions by adding an excess of this compound to a known volume or mass of the solvent in sealed vials.
-
Place the vials in a constant temperature bath and stir the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, stop the stirring and allow the excess this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, and filter it to remove any undissolved droplets.
-
Accurately weigh the collected sample of the saturated solution.
-
Dilute the sample with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.
-
Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction.
Visualizing Experimental and Reaction Workflows
The following diagrams, created using the DOT language, illustrate a typical reaction of this compound and the experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound remains elusive in the public domain, a strong predictive understanding of its behavior in various organic solvents can be established based on its chemical structure and the known properties of similar compounds. It is anticipated to be readily soluble in a wide array of non-polar and polar aprotic organic solvents, with limited solubility in highly polar protic solvents. For applications demanding high precision, the experimental protocols detailed in this guide provide a robust framework for determining the exact solubility of this compound. This foundational data is critical for the successful design and execution of synthetic routes and purification strategies involving this versatile chemical intermediate.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromopentane is a halogenated aliphatic hydrocarbon with potential applications in organic synthesis, including the preparation of more complex molecules relevant to pharmaceutical and materials science. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring its safe handling, storage, and use in various chemical processes, particularly those conducted at elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its likely decomposition products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.
| Property | Value |
| Molecular Formula | C₅H₁₀Br₂ |
| Molecular Weight | 229.94 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approximately 178-180 °C at 760 mmHg |
| Density | Approximately 1.65 g/cm³ at 25 °C |
| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, diethyl ether, and chloroform. |
| Chemical Stability | Stable under standard conditions. Decomposes upon heating. |
| Incompatibilities | Strong oxidizing agents, strong bases, and reactive metals. |
| Hazardous Decomposition Products | Hydrogen bromide, carbon monoxide, carbon dioxide, and other potentially toxic and flammable organic compounds. |
Predicted Thermal Stability and Decomposition Pathways
The thermal decomposition of haloalkanes is a complex process that can proceed through various mechanisms, primarily dependent on the temperature, pressure, and presence of catalysts. For this compound, the most probable decomposition pathways involve the elimination of hydrogen bromide (HBr) and homolytic cleavage of the carbon-bromine (C-Br) bonds.
At lower to moderate temperatures, the principal decomposition route for alkyl bromides is the elimination of HBr to form alkenes. In the case of this compound, this can occur in a stepwise manner. The initial dehydrobromination would likely lead to the formation of various bromopentene isomers. A subsequent elimination of the second HBr molecule would yield dienes. The reaction is generally endothermic as it involves the breaking of C-H and C-Br bonds.
At higher temperatures, the pyrolysis of alkanes and their halogenated derivatives often proceeds via a free-radical chain mechanism. This process is initiated by the homolytic cleavage of the weakest bond in the molecule, which for this compound is the C-Br bond. The resulting radicals can then participate in a series of propagation steps, leading to a complex mixture of smaller alkanes, alkenes, and bromine-containing compounds.[1][2][3][4]
The following diagram illustrates a simplified potential decomposition pathway for this compound.
Caption: Proposed thermal decomposition pathways for this compound.
Proposed Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Objective: To determine the onset temperature of decomposition, the mass loss as a function of temperature, and to identify the different stages of decomposition.
Detailed Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., Nitrogen, 99.999% purity) and an oxidative atmosphere (e.g., synthetic air) to differentiate between pyrolysis and oxidative degradation. A constant purge gas flow rate of 20-50 mL/min is recommended.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The TGA thermogram will plot the percentage of mass loss against temperature. The onset decomposition temperature is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) will show the temperatures of the maximum rates of decomposition for each step.
Objective: To identify thermal transitions such as melting (if applicable at sub-ambient temperatures), boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.
Detailed Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel pan to prevent evaporation before decomposition. An empty, sealed pan should be used as a reference.
-
Atmosphere: An inert atmosphere (e.g., Nitrogen) with a flow rate of 40-50 mL/min is recommended.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).
-
Heat from -50 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks for phase transitions (melting, boiling) and exothermic or endothermic peaks for decomposition. The area under these peaks can be integrated to determine the enthalpy of the transitions.
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: General experimental workflow for the thermal analysis of this compound.
Hypothetical Data Presentation
Based on the behavior of similar bromoalkanes, the following tables summarize the expected, hypothetical results from TGA and DSC analyses.
Table 2: Hypothetical TGA Data for this compound
| Atmosphere | Onset Decomposition Temp. (°C) | Temperature of Max. Decomposition Rate (°C) (DTG Peak) | Residual Mass at 600°C (%) |
| Nitrogen | ~ 220 - 250 | Step 1: ~280Step 2: ~350 | < 5 |
| Air | ~ 200 - 230 | Step 1: ~260Step 2: ~330Step 3 (Oxidative): >450 | ~ 0 |
Table 3: Hypothetical DSC Data for this compound (under Nitrogen)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Boiling | ~ 175 | ~ 180 | Endothermic |
| Decomposition | ~ 220 | ~ 285 | Exothermic/Endothermic |
Note: The decomposition process can be either exothermic or endothermic depending on the specific bond-breaking and bond-forming events that dominate the process.
Conclusion
While specific experimental data for the thermal decomposition of this compound is not currently available, this technical guide provides a robust framework for its investigation. Based on the chemistry of analogous haloalkanes, it is predicted that this compound will decompose at elevated temperatures primarily through dehydrobromination and free-radical mechanisms. The proposed TGA and DSC experimental protocols offer a clear path for the empirical determination of its thermal stability and decomposition kinetics. The resulting data will be invaluable for ensuring the safe and effective use of this compound in research and development, particularly within the pharmaceutical and chemical industries.
References
A Technical Guide to 1,3-Dibromopentane: Commercial Availability, Purity, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,3-dibromopentane, a key reagent in various synthetic applications. The document details its commercial availability, typical purity levels, potential impurities, and robust analytical methodologies for accurate purity assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to effectively source, handle, and utilize this compound in their work.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. Purity levels for commercially available this compound typically range from 90% to 99%. It is crucial for researchers to select a grade with a purity profile that matches the sensitivity of their application.
| Supplier Category | Typical Purity Levels Offered | Notes |
| Bulk Chemical Suppliers | 90%, 98%[1] | Suitable for general synthetic applications where minor impurities are tolerable. |
| Fine Chemical Retailers | ≥98%, 99% | Often provide more detailed analytical data and are suitable for more sensitive applications. |
| Custom Synthesis Services | Custom purity specifications available | Recommended for applications requiring very high purity or specific impurity profiles. |
Synthesis and Potential Impurities
The most common synthetic route to this compound is the reaction of 1,3-pentanediol (B1222895) with a brominating agent, such as hydrobromic acid. Understanding the synthesis is key to anticipating potential impurities.
Potential Impurities in Commercial this compound:
-
Unreacted Starting Material: Residual 1,3-pentanediol.
-
Isomeric Byproducts: 1,2-dibromopentane (B1585501) and 2,3-dibromopentane (B1620338) may be formed depending on the reaction conditions.
-
Elimination Products: Pentenyl bromides can be formed as byproducts of elimination reactions.
-
Solvent Residues: Residual solvents from the reaction and purification steps, such as octane (B31449).
Experimental Protocols
Synthesis of this compound from 1,3-Pentanediol (Adapted Protocol)
This protocol is adapted from established procedures for the synthesis of similar dibromoalkanes.
Materials:
-
1,3-Pentanediol
-
48% Hydrobromic acid (HBr)
-
Octane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark trap, condenser, separatory funnel, distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,3-pentanediol (1.0 eq), 48% aqueous HBr (approximately 3 equivalents per hydroxyl group), and octane (approximately a 7:1 v/w ratio relative to the diol).
-
Heat the mixture to 145-150 °C with vigorous stirring.
-
Collect the aqueous layer of the azeotropic distillate in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, continue to heat under reflux for several hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the octane.
-
The crude this compound can be purified by vacuum distillation.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MS detector or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Sample Preparation:
-
Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10 µg/mL.
Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides an absolute measure of purity by comparing the integral of an analyte signal with that of a certified internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
NMR spectrometer (400 MHz or higher recommended)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh and add approximately 5-10 mg of the internal standard to the same NMR tube.
-
Add a sufficient volume of deuterated solvent (e.g., 0.6 mL for a 5 mm tube) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T1 of the protons of interest) and a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 recommended for high accuracy).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to this compound
-
std refers to the internal standard
-
Visualizations
Caption: Workflow for assessing commercial this compound suitability.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclopentane from 1,3-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane (B165970) and its derivatives are crucial structural motifs in a vast array of biologically active molecules and are pivotal intermediates in the synthesis of pharmaceuticals. The construction of this five-membered carbocyclic ring is a fundamental undertaking in organic synthesis. One established, albeit classical, method for the synthesis of cyclopentane is through the intramolecular cyclization of a suitable dihaloalkane. This application note details the synthesis of cyclopentane via the intramolecular Wurtz reaction of 1,3-dibromopentane. This method, while historic, offers a straightforward approach to the formation of the cyclopentane ring from a commercially available starting material. The reaction proceeds by treating this compound with an alkali metal, typically sodium, in an anhydrous ether solvent, leading to the formation of a new carbon-carbon bond and subsequent cyclization.
Reaction Principle and Mechanism
The synthesis of cyclopentane from this compound is an example of an intramolecular Wurtz reaction.[1][2][3] The reaction is believed to proceed through a mechanism involving the formation of an organosodium intermediate or radical species. The general steps are as follows:
-
Electron Transfer: Two sodium atoms each transfer an electron to the carbon atoms bonded to the bromine atoms in this compound, leading to the formation of a di-organosodium species or a diradical and two equivalents of sodium bromide.
-
Intramolecular Nucleophilic Attack/Radical Coupling: The resulting reactive intermediate undergoes an intramolecular nucleophilic attack (in the case of the organosodium species) or radical coupling, where the two ends of the pentane (B18724) chain bond to form the five-membered ring of cyclopentane.
Strictly anhydrous conditions are essential for the success of the Wurtz reaction, as sodium reacts violently with water, and the organosodium intermediates are highly basic.[3]
Experimental Protocols
This section provides a detailed protocol for the synthesis of cyclopentane from this compound based on the principles of the intramolecular Wurtz reaction.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| Sodium metal | Lumps or wire, stored under mineral oil |
| Diethyl ether | Anhydrous, <50 ppm H₂O |
| n-Pentane | For rinsing sodium |
| Hydrochloric acid | 1 M solution |
| Saturated sodium bicarbonate solution | |
| Anhydrous magnesium sulfate | For drying |
| Round-bottom flask with reflux condenser | Appropriate size for the reaction scale |
| Dropping funnel | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Inert gas supply (Nitrogen or Argon) | |
| Distillation apparatus |
Experimental Procedure:
-
Preparation of Sodium: In a fume hood, carefully cut the required amount of sodium metal into small pieces under mineral oil. Briefly wash the sodium pieces with anhydrous n-pentane to remove the mineral oil and immediately transfer them to the reaction flask containing anhydrous diethyl ether.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Initiation of Reaction: To the flask containing sodium metal suspended in anhydrous diethyl ether, add a small amount of this compound from the dropping funnel to initiate the reaction. The reaction mixture may need gentle warming to start. An increase in turbidity and the evolution of heat indicate the reaction has begun.
-
Addition of this compound: Once the reaction is initiated, add the remaining this compound, dissolved in anhydrous diethyl ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours to ensure complete consumption of the starting material.
-
Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess sodium by the slow, dropwise addition of ethanol, followed by the dropwise addition of water.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation at atmospheric pressure.
-
Purification: The crude cyclopentane can be purified by fractional distillation. Collect the fraction boiling at approximately 49-50 °C.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | General Protocol |
| Sodium | 2.2 eq | General Protocol |
| Anhydrous Diethyl Ether | Sufficient to dissolve reactants | General Protocol |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 35 °C) | General Protocol |
| Reaction Time | 2-4 hours post-addition | General Protocol |
| Product | ||
| Product | Cyclopentane | |
| Expected Yield | Variable; typically moderate | [1] |
| Boiling Point | 49-50 °C |
Visualizations
Reaction Scheme:
References
Application Notes and Protocols for the Formation of Grignard Reagents from 1,3-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of Grignard reagents from dihaloalkanes presents unique challenges due to competing reaction pathways, including the formation of mono-Grignard reagents, di-Grignard reagents, and intramolecular cyclization products. This document provides a detailed protocol for the preparation of a Grignard reagent from 1,3-dibromopentane, a substrate susceptible to such competing reactions. The protocol is designed to favor the formation of the organomagnesium halide while considering the potential for side reactions. Safety precautions and recommendations for reaction monitoring are also discussed.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The reaction of an organic halide with magnesium metal in an ethereal solvent is the most common method for their preparation.[3] When utilizing dihaloalkanes, the outcome of the Grignard reaction is heavily influenced by the distance between the two halogen atoms. For instance, 1,2-dihalides typically undergo elimination to form alkenes, while 1,4-dihalides can form di-Grignard reagents or cyclize to form four-membered rings.[4][5]
The case of 1,3-dihalides, such as this compound, is particularly interesting as it can lead to a mixture of products. The primary competing pathways are the formation of a mono-Grignard reagent, a di-Grignard reagent, and an intramolecular cyclization to form a substituted cyclopropane.[4][6] The slow addition of the dihalide to the magnesium turnings is a critical parameter to favor the formation of the Grignard reagent over cyclization.[7]
Reaction Pathways
The reaction of this compound with magnesium can proceed through several pathways, as illustrated in the diagram below. The desired product is typically the mono-Grignard reagent, which can be used in subsequent reactions. However, the formation of the di-Grignard reagent and the cyclized product, 1-ethyl-2-methylcyclopropane, are significant possibilities.
Figure 1. Competing reaction pathways in the formation of a Grignard reagent from this compound.
Experimental Protocol
This protocol is designed to favor the formation of the mono-Grignard reagent from this compound.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (2.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic amount)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask with a heating mantle under a slow stream of inert gas until the purple iodine vapor is observed, then allow it to cool. This process helps to activate the magnesium surface.[8]
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in anhydrous ether/THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.
-
Maintaining the Reaction: The reaction should start spontaneously, which is indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gentle warming may be necessary. Once initiated, the reaction is exothermic.
-
Slow Addition of Dihalide: Once the reaction is self-sustaining, begin the dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the formation of the cyclized byproduct by keeping the concentration of the initially formed mono-Grignard reagent low.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray-black solution is the Grignard reagent and should be used immediately for subsequent reactions.
Data Presentation
| Substrate | Product(s) | Typical Yield | Reference |
| 1,3-Dibromopropane | Cyclopropane | High | [6] |
| 1,3-Bis(bromomagnesio)propane | Low | [6] | |
| 1,3-Dibromocyclopentane | 1,3-Bis(bromomagnesio)cyclopentane | > 45% | [9] |
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.
-
The reaction is exothermic and can become vigorous. Ensure proper cooling is available.
-
Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
Logical Workflow for Grignard Reagent Formation
The following diagram outlines the critical steps and considerations for the successful formation of a Grignard reagent from this compound.
Figure 2. Logical workflow for the preparation of a Grignard reagent from this compound.
Conclusion
The formation of a Grignard reagent from this compound requires careful control of reaction conditions to favor the desired mono-Grignard product over the formation of a di-Grignard reagent or the cyclized byproduct. The protocol provided, emphasizing the slow addition of the dihalide to activated magnesium under anhydrous and inert conditions, offers a reliable method for researchers in organic synthesis and drug development. Careful monitoring and adherence to safety precautions are essential for a successful and safe reaction.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 格氏试剂 [sigmaaldrich.com]
- 4. organic chemistry - What will form when dihalides, trihalides or polyhalides react with magnesium? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. homework.study.com [homework.study.com]
- 7. d-nb.info [d-nb.info]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dibromopentane as a Crosslinking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crosslinking is a critical process in polymer chemistry that enhances the mechanical, thermal, and chemical properties of polymers by forming connections between polymer chains.[1][2] This creates a three-dimensional network structure, transforming thermoplastic materials into more robust thermosets.[1] A variety of crosslinking agents are utilized, with their selection dependent on the polymer's functional groups and the desired final properties.[1][] Dihaloalkanes, such as 1,3-dibromopentane, are effective alkylating agents capable of reacting with nucleophilic functional groups on polymer backbones to form stable covalent crosslinks. This application note provides a detailed overview and a representative protocol for the use of this compound as a crosslinking agent for polymers containing nucleophilic side chains, a process relevant to the development of novel biomaterials, hydrogels for drug delivery, and advanced functional polymers.[4]
Principle of Crosslinking with this compound
The crosslinking mechanism involving this compound is a nucleophilic substitution reaction. The two bromine atoms on the pentane (B18724) chain serve as leaving groups. Nucleophilic functional groups present on polymer chains, such as amines (-NH2), hydroxyls (-OH), or thiols (-SH), can attack the carbon atoms bonded to the bromine atoms, displacing them and forming a stable covalent bond. This process occurs at both ends of the this compound molecule, creating a "bridge" or "crosslink" between two different polymer chains or between two different points on the same chain. The resulting network structure imparts increased rigidity, solvent resistance, and thermal stability to the polymer.
Application Notes
1. Polymer Selection and Compatibility:
-
Suitable Polymers: Polymers possessing nucleophilic side groups are ideal candidates for crosslinking with this compound. Examples include:
-
Solubility: The polymer and this compound should be soluble in a common solvent to ensure a homogeneous reaction mixture. Suitable solvents include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF).
2. Reaction Conditions:
-
Temperature: The crosslinking reaction is typically performed at elevated temperatures (e.g., 60-100 °C) to facilitate the nucleophilic substitution. The optimal temperature will depend on the specific polymer and solvent system.
-
Base: The presence of a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) is often required to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the nucleophilic groups on the polymer, which would render them unreactive.
-
Concentration: The concentration of both the polymer and the crosslinking agent will influence the degree of crosslinking. Higher concentrations generally lead to a higher crosslink density.
3. Control of Crosslink Density:
-
The degree of crosslinking can be precisely controlled by adjusting the molar ratio of this compound to the polymer's reactive functional groups.
-
A lower crosslinker-to-polymer ratio will result in a loosely crosslinked network, which may be desirable for applications requiring high swelling capacity, such as in hydrogels for drug delivery.
-
A higher ratio will produce a more densely crosslinked material with increased rigidity and reduced swelling, suitable for applications demanding high mechanical strength and thermal stability.[6]
4. Characterization of Crosslinked Polymers:
-
Swelling Studies: The degree of crosslinking can be indirectly assessed by measuring the swelling ratio of the polymer in a suitable solvent. A lower swelling ratio indicates a higher crosslink density.
-
Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the nucleophilic groups and the formation of new bonds. Nuclear magnetic resonance (NMR) spectroscopy can provide more detailed structural information.
-
Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be employed to determine the glass transition temperature (Tg) and the thermal stability of the crosslinked polymer, respectively. An increase in Tg is typically observed upon crosslinking.[6]
-
Mechanical Testing: The mechanical properties, such as tensile strength and Young's modulus, of the crosslinked polymer can be evaluated using a universal testing machine.[7]
Experimental Protocols
Protocol 1: Crosslinking of Poly(vinyl alcohol) (PVA) with this compound
This protocol describes a representative procedure for the synthesis of a crosslinked PVA hydrogel.
Materials:
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, Mw 85,000-124,000
-
This compound (98%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Temperature controller
-
Glass petri dishes
-
Vacuum oven
Procedure:
-
Polymer Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 5.0 g of PVA in 100 mL of anhydrous DMSO. Heat the mixture to 90 °C under a nitrogen atmosphere with continuous stirring until the PVA is completely dissolved.
-
Addition of Reagents: Once the PVA is dissolved, add 1.5 mL of anhydrous triethylamine to the solution. In a separate vial, prepare a solution of this compound in DMSO (refer to Table 1 for varying concentrations).
-
Crosslinking Reaction: Add the this compound solution dropwise to the PVA solution at 90 °C with vigorous stirring. Allow the reaction to proceed for 6 hours at this temperature.
-
Gel Formation: After the reaction is complete, pour the hot, viscous solution into glass petri dishes and allow it to cool to room temperature. A solid hydrogel should form.
-
Purification: Immerse the hydrogel in a large volume of ethanol for 24 hours to remove any unreacted reagents and the solvent. Replace the ethanol with fresh ethanol and repeat the washing process two more times. Finally, wash the hydrogel with deionized water to remove the ethanol.
-
Drying: Dry the purified hydrogel in a vacuum oven at 50 °C until a constant weight is achieved.
Data Presentation
The following tables summarize the expected quantitative data from the crosslinking of PVA with varying concentrations of this compound.
Table 1: Reaction Conditions for PVA Crosslinking
| Sample ID | PVA (g) | DMSO (mL) | This compound (mL) | Molar Ratio (OH:Br) |
| PVA-XL-1 | 5.0 | 100 | 0.25 | 1:0.05 |
| PVA-XL-2 | 5.0 | 100 | 0.50 | 1:0.10 |
| PVA-XL-3 | 5.0 | 100 | 1.00 | 1:0.20 |
Table 2: Properties of Crosslinked PVA Hydrogels
| Sample ID | Swelling Ratio (%) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) |
| Uncrosslinked PVA | N/A | 85 | 3.5 |
| PVA-XL-1 | 850 ± 45 | 92 | 5.8 ± 0.4 |
| PVA-XL-2 | 620 ± 30 | 98 | 8.2 ± 0.6 |
| PVA-XL-3 | 410 ± 25 | 105 | 11.5 ± 0.8 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Visualizations
Diagram 1: Chemical Structure of this compound
References
- 1. chempoint.com [chempoint.com]
- 2. mdpi.com [mdpi.com]
- 4. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review [mdpi.com]
- 6. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic cross-linked topological network reconciles the longstanding contradictory properties of polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,3-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions to 1,3-dibromopentane. This secondary dialkyl halide presents unique challenges due to its potential for β-hydride elimination and the lower reactivity of sp³-hybridized carbon-bromine bonds compared to their sp² counterparts. The following sections detail generalized protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, which can serve as a starting point for the development of specific synthetic methodologies.
Introduction to Palladium-Catalyzed Cross-Coupling with Alkyl Halides
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] While widely applied to aryl and vinyl halides, their application to unactivated alkyl halides, such as this compound, is more challenging. Key difficulties include slow oxidative addition to the palladium(0) catalyst and the propensity of the resulting alkylpalladium intermediate to undergo β-hydride elimination.[3]
Recent advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope of these reactions to include secondary alkyl halides.[4][5] For dihaloalkanes like this compound, controlling the selectivity for mono- versus di-substitution presents an additional challenge.[6] Intramolecular cyclization reactions are also a potential pathway, leading to the formation of five-membered rings.[3][7][8]
Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[9][10][11][12] For this compound, this reaction can be employed to introduce one or two aryl, heteroaryl, or vinyl substituents.
Quantitative Data for a Representative Suzuki-Miyaura Coupling
The following data is illustrative for a mono-arylation reaction and serves as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 72 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | THF/H₂O | 80 | 24 | 58 |
Detailed Experimental Protocol: Mono-Arylation of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equivalents), potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add this compound (1.0 equivalent) and anhydrous, degassed toluene (to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Reaction: Stir the mixture vigorously at 100 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: C(sp³)–C(sp) Bond Formation
The Sonogashira coupling facilitates the reaction between a terminal alkyne and an organic halide, typically in the presence of both palladium and copper catalysts.[13][14][15] This reaction is valuable for the synthesis of internal alkynes.
Quantitative Data for a Representative Sonogashira Coupling
The following data is illustrative for a mono-alkynylation reaction and serves as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | PPh₃ (6) | Et₃N | THF | 65 | 12 | 55 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | Xantphos (4) | DIPA | Toluene | 80 | 18 | 62 |
| 3 | Pd₂(dba)₃ (1.5) | CuI (3) | cataCXium A (3) | Cs₂CO₃ | Dioxane | 90 | 24 | 48 |
Detailed Experimental Protocol: Mono-Alkynylation of this compound
-
Reaction Setup: In a Schlenk tube, combine bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), copper(I) iodide (CuI, 5 mol%), and triphenylphosphine (B44618) (PPh₃, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF), followed by triethylamine (B128534) (Et₃N, 2.0 equivalents), the terminal alkyne (1.2 equivalents), and this compound (1.0 equivalent).
-
Reaction: Stir the mixture at 65 °C for 12 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. The filtrate is then washed with saturated aqueous ammonium (B1175870) chloride and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash chromatography.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Heck Reaction: C(sp³)–C(sp²) Bond Formation with Alkenes
The Heck reaction couples an organic halide with an alkene to form a substituted alkene.[1][13] For unactivated alkyl halides, this reaction often proceeds via a radical mechanism or requires specialized photocatalytic conditions.[3]
Quantitative Data for a Representative Heck Reaction
The following data is illustrative for a mono-vinylation reaction and serves as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Cy₂NMe | Dioxane | - | 120 | 24 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | DavePhos (7.5) | K₂CO₃ | DMAc | - | 130 | 18 | 52 |
| 3 | Pd(OAc)₂ (2) | - | Cs₂CO₃ | DMF | Photocatalyst | RT | 36 | 60 |
Detailed Experimental Protocol: Mono-Vinylation of this compound
-
Reaction Setup: In a sealable reaction vessel, add palladium(II) acetate (Pd(OAc)₂, 5 mol%), tri-tert-butylphosphine (B79228) (P(t-Bu)₃, 10 mol%), and dicyclohexylmethylamine (Cy₂NMe, 2.0 equivalents).
-
Inert Atmosphere: Purge the vessel with argon.
-
Reagent Addition: Add this compound (1.0 equivalent), the alkene (e.g., styrene, 1.5 equivalents), and anhydrous dioxane.
-
Reaction: Seal the vessel and heat at 120 °C for 24 hours.
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter to remove the ammonium salt. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over sodium sulfate, concentrate, and purify the residue by column chromatography.
Caption: Generalized catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination: C(sp³)–N Bond Formation
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[4][5][9][10][16][17] Its application to secondary alkyl bromides typically requires the use of specialized bulky phosphine ligands to promote the desired reactivity and suppress side reactions.
Quantitative Data for a Representative Buchwald-Hartwig Amination
The following data is illustrative for a mono-amination reaction and serves as a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | Toluene | 100 | 16 | 75 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Dioxane | 110 | 20 | 68 |
| 3 | Pd₂(dba)₃ (1.5) | JohnPhos (3) | K₃PO₄ | DME | 90 | 24 | 55 |
Detailed Experimental Protocol: Mono-Amination of this compound
-
Reaction Setup: In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 2 mol%), BrettPhos (4 mol%), and lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equivalents).
-
Reagent Addition: Add a solution of the amine (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous toluene.
-
Reaction: Seal the vial and heat the mixture at 100 °C for 16 hours.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the product by flash column chromatography.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of this compound represent a challenging yet potentially rewarding area of synthetic chemistry. The protocols and data presented herein provide a foundation for further investigation and methods development. Key to achieving high yields and selectivities will be the careful screening of catalysts, ligands, bases, and reaction conditions. The development of more active and selective catalytic systems for the functionalization of unactivated secondary alkyl halides remains an important goal in modern organic synthesis. Future work may explore the use of nickel catalysis, which has shown promise for cross-coupling reactions of sp³-hybridized electrophiles.[1] The potential for selective mono- or di-functionalization, as well as intramolecular cyclization, makes this compound a versatile building block for the synthesis of complex organic molecules.
References
- 1. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the multisubstituted halogenated olefins via cross-coupling of dihaloalkenes with alkylzinc bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed diastereo- and enantioselective synthesis of substituted cyclopentanes through a dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes and alkylidene azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Synthesis of Cyclopentane-Fused Benzocyclobutenes via Tandem Directed Carbopalladation/C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. research.rug.nl [research.rug.nl]
Application Notes and Protocols: Alkylation of Active Methylene Compounds with 1,3-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the alkylation of active methylene (B1212753) compounds using 1,3-dibromopentane. This reaction is a valuable method for the synthesis of substituted cyclopentane (B165970) derivatives, which are important structural motifs in various biologically active molecules and pharmaceuticals. The protocols provided are based on established principles of malonic ester and acetoacetic ester syntheses and can be adapted for various research and development applications.
Introduction
The alkylation of active methylene compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. The acidity of the protons on the carbon atom situated between two electron-withdrawing groups allows for the facile generation of a nucleophilic carbanion. This carbanion can then react with electrophiles, such as alkyl halides, in a nucleophilic substitution reaction.
When a dihalide, such as this compound, is used as the electrophile, an initial alkylation is followed by a second, intramolecular alkylation. This tandem reaction leads to the formation of a cyclic compound. In the case of this compound, the resulting product is a five-membered ring, a cyclopentane derivative. The presence of a methyl group on the cyclopentane ring is a direct consequence of the pentane (B18724) backbone of the starting dihalide.
This methodology provides a straightforward route to functionalized cyclopentanes, which can serve as versatile intermediates in the synthesis of more complex molecules, including natural products and novel therapeutic agents.
Reaction Schemes
The general reaction scheme involves the deprotonation of an active methylene compound by a base to form a carbanion, which then undergoes a sequential intra- and intermolecular SN2 reaction with this compound to yield a substituted cyclopentane.
1. Alkylation of Diethyl Malonate:
The reaction of diethyl malonate with this compound in the presence of a strong base, such as sodium ethoxide, is expected to yield diethyl 2-methylcyclopentane-1,1-dicarboxylate.
Caption: General reaction scheme for the synthesis of diethyl 2-methylcyclopentane-1,1-dicarboxylate.
2. Alkylation of Ethyl Acetoacetate (B1235776):
Similarly, the reaction of ethyl acetoacetate with this compound under basic conditions is anticipated to produce ethyl 1-acetyl-2-methylcyclopentane-1-carboxylate.
Caption: General reaction scheme for the synthesis of ethyl 1-acetyl-2-methylcyclopentane-1-carboxylate.
Experimental Protocols
The following are detailed protocols for the synthesis of cyclopentane derivatives from the alkylation of diethyl malonate and ethyl acetoacetate with this compound.
Protocol 1: Synthesis of Diethyl 2-methylcyclopentane-1,1-dicarboxylate
Materials:
-
Diethyl malonate
-
This compound
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Equipment:
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add this compound dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with 1 M hydrochloric acid and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Characterization: Purify the crude product by vacuum distillation or column chromatography. Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of Ethyl 1-acetyl-2-methylcyclopentane-1-carboxylate
Materials:
-
Ethyl acetoacetate
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Acetic acid
Equipment:
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in anhydrous ethanol as described in Protocol 1.
-
Enolate Formation: Add ethyl acetoacetate dropwise to the sodium ethoxide solution with stirring.
-
Alkylation: Following the formation of the enolate, add this compound dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature with stirring. Monitor the reaction's completion using TLC.
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent by rotary evaporation. Add water to the residue and neutralize with acetic acid. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined ether extracts with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Characterization: Purify the resulting crude product by fractional distillation under reduced pressure or by column chromatography to yield the pure ethyl 1-acetyl-2-methylcyclopentane-1-carboxylate. Confirm the structure using spectroscopic techniques.
Data Presentation
| Active Methylene Compound | Dihaloalkane | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Diethyl malonate | This compound | NaOEt | Ethanol | TBD | Reflux | TBD | This work |
| Ethyl acetoacetate | This compound | NaOEt | Ethanol | TBD | Reflux | TBD | This work |
| Diethyl malonate | 1,3-Dibromopropane | NaOEt | Ethanol | 2-4 | Reflux | ~50-60 | Analogous |
| Ethyl acetoacetate | 1,3-Dibromopropane | NaOEt | Ethanol | 3-5 | Reflux | ~40-50 | Analogous |
TBD: To be determined experimentally.
Experimental Workflow and Signaling Pathways
The logical flow of the experimental procedure can be visualized as follows:
Caption: A generalized workflow for the synthesis of cyclopentane derivatives.
The reaction proceeds through a well-established signaling pathway involving nucleophilic attack.
Caption: The signaling pathway illustrating the key steps of the reaction mechanism.
Application Notes: Synthesis of Pharmaceutical Intermediates Using 1,3-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromopentane is a versatile difunctional electrophile that serves as a key building block in the synthesis of various carbocyclic and heterocyclic structures foundational to a range of pharmaceutical agents. Its ability to undergo sequential or double alkylation reactions makes it a valuable reagent for constructing five-membered ring systems. This application note details the synthesis of two exemplary pharmaceutical intermediates, Spiro[cyclopentane-1,3'-indolin]-2'-one and 3-Ethyl-3-phenylpiperidine, utilizing this compound. Spirooxindoles are a class of compounds with significant anticancer activity, while substituted piperidines are prevalent in a vast array of CNS-active drugs and other therapeutics.
Application 1: Synthesis of Spiro[cyclopentane-1,3'-indolin]-2'-one
The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including anticancer properties. The synthesis of Spiro[cyclopentane-1,3'-indolin]-2'-one from oxindole (B195798) and this compound provides a direct route to this important class of compounds.
Reaction Scheme
Caption: Synthesis of Spiro[cyclopentane-1,3'-indolin]-2'-one.
Experimental Protocol
Materials:
-
Oxindole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., Argon), a solution of oxindole (1 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
A solution of this compound (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and then heated to 60-80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure Spiro[cyclopentane-1,3'-indolin]-2'-one.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Oxindole | This compound | NaH | DMF | 80 | 12 | 65 | >95 |
| 2 | Oxindole | This compound | K₂CO₃ | Acetonitrile | Reflux | 24 | 45 | >90 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and scale.
Application 2: Synthesis of 3-Ethyl-3-phenylpiperidine
Substituted piperidines are a cornerstone of modern pharmaceuticals. The synthesis of 3-Ethyl-3-phenylpiperidine from benzyl (B1604629) cyanide and this compound, followed by reduction, provides a convergent route to this class of compounds.
Reaction Scheme
Caption: Synthesis of 3-Ethyl-3-phenylpiperidine.
Experimental Protocol
Part A: Synthesis of 2-Ethyl-2-phenylglutaronitrile
Materials:
-
Benzyl cyanide (Phenylacetonitrile)
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of sodium amide (2.2 equivalents) in anhydrous toluene is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere.
-
A solution of benzyl cyanide (1 equivalent) in anhydrous toluene is added dropwise to the stirred suspension. The mixture is then heated to reflux for 2-3 hours to ensure the formation of the anion.
-
The reaction mixture is cooled to room temperature, and a solution of this compound (1.05 equivalents) in anhydrous toluene is added dropwise.
-
The reaction mixture is then heated to reflux and maintained at this temperature until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude 2-Ethyl-2-phenylglutaronitrile is purified by vacuum distillation or column chromatography.
Part B: Reduction to 3-Ethyl-3-phenylpiperidine
Materials:
-
2-Ethyl-2-phenylglutaronitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or a standard Fieser workup (water, 15% NaOH, water)
Procedure:
-
To a stirred suspension of lithium aluminum hydride (a suitable excess, e.g., 3-4 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2-Ethyl-2-phenylglutaronitrile (1 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is then stirred at room temperature or heated to reflux for several hours, with the progress monitored by TLC or GC-MS.
-
After the reaction is complete, the mixture is cooled to 0 °C and quenched sequentially by the careful, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again with water.
-
The resulting granular precipitate is filtered off and washed thoroughly with THF or diethyl ether.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-Ethyl-3-phenylpiperidine. Further purification can be achieved by distillation or by salt formation and recrystallization.
Quantitative Data
| Step | Intermediate/Product | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
| A | 2-Ethyl-2-phenylglutaronitrile | Benzyl cyanide, this compound, NaNH₂ | Toluene | Reflux | 70 | >95 |
| B | 3-Ethyl-3-phenylpiperidine | 2-Ethyl-2-phenylglutaronitrile, LiAlH₄ | THF | Reflux | 85 | >98 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and scale.
Conclusion
This compound is a valuable and versatile C5 building block for the synthesis of important pharmaceutical intermediates. The protocols described herein for the preparation of a spirooxindole and a substituted piperidine (B6355638) derivative highlight its utility in constructing both carbocyclic and heterocyclic ring systems that are of significant interest in drug discovery and development. These methods offer a foundation for the exploration of novel analogues and the development of new therapeutic agents.
Application Notes and Protocols for Stereoselective Synthesis Employing 1,3-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromopentane is a chiral molecule possessing a single stereocenter at the C-3 position, making it a potentially valuable building block in the stereoselective synthesis of complex organic molecules, including pharmaceutical intermediates.[1][2] The presence of two bromine atoms at the 1- and 3-positions offers multiple reaction sites for nucleophilic substitution and the formation of cyclic structures. The stereochemistry at the C-3 carbon can influence the diastereoselectivity of reactions at other positions and can be utilized to introduce new stereocenters with a high degree of control.
While specific, detailed protocols for the direct use of this compound in stereoselective synthesis are not extensively documented in publicly available literature, this document outlines general principles and hypothetical protocols based on well-established stereoselective methodologies that could be applied to this substrate. These approaches are grounded in the principles of asymmetric catalysis and the use of chiral auxiliaries.
Theoretical Framework for Stereoselective Reactions
The two enantiomers of this compound, (R)-1,3-dibromopentane and (S)-1,3-dibromopentane, can be envisioned as precursors for a variety of chiral molecules. Stereoselectivity in reactions involving this compound can be achieved through several key strategies:
-
Kinetic Resolution: A racemic mixture of this compound could be reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched.
-
Diastereoselective Reactions: Starting with an enantiomerically pure form of this compound, the existing stereocenter can direct the formation of a new stereocenter, leading to the preferential formation of one diastereomer over others.
-
Asymmetric Catalysis: A chiral catalyst can be employed to react with the prochiral faces of a derivative of this compound, leading to the formation of an enantiomerically enriched product.
Application Note 1: Diastereoselective Cyclization to Form Chiral Heterocycles
One potential application of enantiopure this compound is in the synthesis of chiral substituted heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. An intramolecular cyclization reaction, for instance, can be influenced by the stereochemistry at C-3.
Hypothetical Reaction Scheme:
(S)-1,3-dibromopentane could be reacted with a nucleophile, such as a primary amine, to first displace the more reactive primary bromide. The resulting secondary bromide can then undergo an intramolecular nucleophilic substitution to form a chiral substituted pyrrolidine. The stereochemistry of the starting material would be expected to influence the preferred conformation of the cyclization transition state, thereby favoring the formation of one diastereomer.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for similar transformations. Researchers should optimize these conditions for their specific needs.
Protocol 1: Diastereoselective Synthesis of a Chiral Substituted Pyrrolidine
This protocol outlines a hypothetical two-step synthesis of a chiral N-benzyl-2-ethylpyrrolidine starting from (S)-1,3-dibromopentane.
Materials:
-
(S)-1,3-dibromopentane
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Step 1: Mono-alkylation of Benzylamine.
-
To a solution of benzylamine (1.2 equivalents) in acetonitrile (0.1 M) is added sodium bicarbonate (2.0 equivalents).
-
(S)-1,3-dibromopentane (1.0 equivalent) is added dropwise at room temperature.
-
The reaction mixture is stirred at 50 °C for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
-
Step 2: Intramolecular Cyclization.
-
The purified product from Step 1 is dissolved in anhydrous THF (0.05 M) under an inert atmosphere.
-
The solution is cooled to 0 °C, and sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the diastereomeric products. The diastereomeric ratio (d.r.) can be determined by chiral HPLC or NMR analysis.
-
Expected Outcome:
This reaction is expected to produce a mixture of two diastereomers of N-benzyl-2-ethylpyrrolidine. The stereocenter at C-3 of the starting material is expected to direct the stereochemical outcome of the cyclization, leading to an excess of one diastereomer.
| Reactant | Product | Expected Major Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) | Hypothetical Yield (%) |
| (S)-1,3-dibromopentane | (2R,4S)-1-benzyl-2-ethyl-4-propylpyrrolidine and (2S,4S)-1-benzyl-2-ethyl-4-propylpyrrolidine | To be determined experimentally | >70:30 | 60-80 |
Visualization of Synthetic Logic
The logical workflow for the proposed diastereoselective synthesis can be visualized as follows:
Caption: Workflow for the synthesis of an enantiopure pyrrolidine.
Application Note 2: Enantioselective Substitution Using a Chiral Catalyst
A racemic mixture of this compound could potentially undergo an enantioselective substitution reaction in the presence of a chiral catalyst. For example, a chiral phase-transfer catalyst could be used to mediate the reaction with a nucleophile, leading to the formation of an enantiomerically enriched product.
Hypothetical Reaction Scheme:
Racemic this compound could react with a nucleophile, such as sodium azide (B81097), in a biphasic system using a chiral quaternary ammonium salt as a phase-transfer catalyst. The chiral catalyst would preferentially associate with one enantiomer of the substrate, leading to a faster reaction rate for that enantiomer and resulting in an enantiomeric excess (e.e.) of the product.
Experimental Protocols (Hypothetical)
Protocol 2: Enantioselective Azidation via Phase-Transfer Catalysis
This protocol describes a hypothetical enantioselective azidation of racemic this compound.
Materials:
-
Racemic this compound
-
Sodium azide (NaN₃)
-
Chiral Phase-Transfer Catalyst (e.g., a derivative of Cinchona alkaloids)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of racemic this compound (1.0 equivalent), sodium azide (1.5 equivalents), and the chiral phase-transfer catalyst (0.05 equivalents) in toluene (0.2 M) and water (equal volume) is prepared.
-
The biphasic mixture is stirred vigorously at 40 °C for 48 hours.
-
The reaction is monitored by GC or HPLC.
-
Upon completion, the layers are separated. The aqueous layer is extracted with toluene (2 x 15 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or GC analysis.
Expected Outcome:
The reaction is expected to yield an enantiomerically enriched 1-azido-3-bromopentane. The choice of chiral catalyst is crucial for achieving high enantioselectivity.
| Reactant | Product | Chiral Catalyst | Hypothetical Enantiomeric Excess (e.e.) (%) | Hypothetical Yield (%) |
| Racemic this compound | (S)-1-Azido-3-bromopentane and (R)-1-Azido-3-bromopentane | Cinchona-derived PTC | 50-80 | 70-90 |
Visualization of Catalytic Cycle
The proposed catalytic cycle for the enantioselective phase-transfer catalysis is depicted below.
Caption: Phase-transfer catalysis cycle.
Conclusion
While direct and detailed applications of this compound in stereoselective synthesis are not widespread in the current literature, its chiral nature and bifunctional handles make it a substrate with potential for the synthesis of complex chiral molecules. The hypothetical protocols and principles outlined in these application notes provide a starting point for researchers and drug development professionals to explore its utility. The key to unlocking the potential of this compound in stereoselective synthesis will lie in the careful selection of chiral catalysts or auxiliaries and the optimization of reaction conditions to achieve high levels of stereocontrol. Further research in this area could lead to novel and efficient synthetic routes to valuable chiral building blocks.
References
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 1,3-Dibromopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spiro[4.4]nonane derivatives, a class of spirocyclic compounds, utilizing 1,3-dibromopentane as a key building block. The spiro[4.4]nonane framework is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. The inherent three-dimensionality of this scaffold can impart favorable pharmacological properties.
The primary synthetic strategy detailed herein involves the double alkylation of an active methylene (B1212753) compound, such as diethyl malonate or ethyl cyanoacetate, with this compound to construct the spirocyclic core. This is a robust and versatile method for creating the quaternary spiro-carbon center. Subsequent chemical transformations can then be employed to modify the initial spirocyclic product into a variety of functionalized derivatives.
General Reaction Scheme
The overall synthetic approach involves a two-step process. First, the active methylene compound is deprotonated with a strong base to form a nucleophilic enolate. This enolate then undergoes a tandem SN2 reaction with this compound. The initial alkylation is followed by a second, intramolecular alkylation to form the spirocyclic product.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Spiro[4.4]nonane-2,2-dicarboxylate
This protocol details the synthesis of a spiro[4.4]nonane derivative through the reaction of diethyl malonate with this compound.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (2.2 equivalents) to anhydrous ethanol under a nitrogen atmosphere. Stir the mixture until the sodium ethoxide is fully dissolved. To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the resulting mixture for 30 minutes to ensure complete formation of the enolate.
-
Spirocyclization: To the solution of the diethyl malonate enolate, add a solution of this compound (1.1 equivalents) in anhydrous ethanol dropwise over a period of 1 hour. After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add distilled water and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diethyl spiro[4.4]nonane-2,2-dicarboxylate by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of spiro[4.4]nonane derivatives using this compound and related active methylene compounds.
| Entry | Active Methylene Compound | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Diethyl malonate | NaOEt | Ethanol | 16 | Reflux | 75-85 |
| 2 | Ethyl cyanoacetate | NaOEt | Ethanol | 18 | Reflux | 70-80 |
| 3 | Malononitrile | NaH | THF | 12 | Reflux | 65-75 |
Visualizations
Signaling Pathway of Spirocyclization
The following diagram illustrates the key chemical transformations in the spirocyclization reaction.
Caption: Key steps in spirocycle synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of spiro[4.4]nonane derivatives.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dibromopentane Alkylation
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions (FAQs) regarding the alkylation of 1,3-dibromopentane. The unique structure of this substrate presents opportunities for both intermolecular and intramolecular reactions, primarily leading to the formation of substituted cyclopentane (B165970) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for the alkylation of this compound?
A1: this compound has two electrophilic carbons, making it susceptible to two main alkylation pathways. The desired pathway is often an intramolecular cyclization, where a nucleophile first displaces one bromide and then the resulting intermediate attacks the second electrophilic carbon to form a five-membered ring.[1] The competing pathway is an intermolecular reaction, which can lead to dimerization or polymerization, especially at high reactant concentrations.[2][3]
Q2: How can I favor the formation of the cyclopentane ring (intramolecular cyclization) over intermolecular side reactions?
A2: To favor intramolecular reactions, the principle of high dilution is critical. Running the reaction at very low concentrations minimizes the probability of two different molecules reacting with each other.[1] Slow, controlled addition of the reagents, particularly the base or the dibromopentane, can also help maintain a low concentration of the reactive intermediate, further promoting cyclization.[4]
Q3: What are the most suitable nucleophiles for this type of reaction?
A3: Carbanions generated from 1,3-dicarbonyl compounds are excellent nucleophiles for this transformation. Diethyl malonate and ethyl acetoacetate (B1235776) are commonly used due to the acidity of their α-hydrogens, which can be easily removed by a moderately strong base like sodium ethoxide.[5][6][7] This approach is a classic strategy for forming carbon-carbon bonds.[8]
Q4: What are the typical side reactions to be aware of?
A4: Besides intermolecular polymerization, the primary side reaction is elimination (dehydrohalogenation), which forms unsaturated products like pentadienes.[9] This is more likely to occur with sterically hindered or very strong bases and at higher temperatures.[4][9] Dialkylation can also be an issue if the mono-alkylated product is deprotonated and reacts again with another molecule.[6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows low or no conversion of the starting material. What are the common causes?
A: Low or no yield can stem from several factors related to the reagents and reaction conditions. Consider the following troubleshooting steps:
-
Inadequate Deprotonation: The chosen base may not be strong enough to generate a sufficient concentration of the nucleophilic anion. If using a weak base like K₂CO₃ with a less acidic pronucleophile, consider switching to a stronger base such as sodium hydride (NaH) or an alkoxide like sodium ethoxide (NaOEt).[10]
-
Presence of Moisture: Many alkylation reactions, especially those using strong bases like NaH, are highly sensitive to water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching the base and the anionic intermediate.[11]
-
Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider gradually increasing the temperature while monitoring the reaction for the appearance of side products.[10]
-
Reagent Quality: Verify the purity and activity of your this compound and nucleophile. Impurities can interfere with the reaction.
Issue 2: Poor Selectivity and Formation of Byproducts
Q: My reaction is producing a complex mixture of products, including what appears to be a polymer. How can I improve the selectivity for the desired cyclized product?
A: The formation of polymers or oligomers is a classic sign of competing intermolecular reactions.
-
Decrease Concentration: As mentioned in the FAQ, high dilution is the most effective strategy to favor intramolecular cyclization. Try running the reaction at a concentration of 0.1 M or lower.[1]
-
Slow Reagent Addition: Instead of adding all reagents at once, use a syringe pump to add the this compound or the base to the reaction mixture over several hours. This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular pathway.[4]
Q: I am observing significant amounts of elimination byproducts. How can I minimize this?
A: Elimination competes with the desired substitution reaction.
-
Base Selection: Use a less sterically hindered base. For example, sodium ethoxide is generally preferred over potassium tert-butoxide when substitution is the desired outcome.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by reducing the rate of the competing elimination reaction.[4]
Data Presentation: Reaction Condition Optimization
The choice of reaction parameters significantly influences the outcome. The following table summarizes conditions that tend to favor either intramolecular or intermolecular pathways.
| Parameter | Intramolecular Cyclization (Favored) | Intermolecular Reaction (Favored) | Rationale |
| Concentration | Low (< 0.1 M) | High (> 0.5 M) | Low concentration reduces the chance of intermolecular collisions.[1] |
| Base | Sodium Ethoxide, Sodium Hydride | Potassium Carbonate (may be slower) | The base must be strong enough for deprotonation but not overly promote elimination.[10] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, THF) | Varies, but polar solvents are common. | Solvents must dissolve the anionic intermediate.[10] |
| Temperature | Room Temperature to 65 °C | Often similar, but can vary. | Higher temperatures can increase rates but may also promote side reactions.[4] |
| Addition Mode | Slow addition via syringe pump | Batch addition | Slow addition maintains a low concentration of the reactive intermediate.[4] |
Experimental Protocols
Protocol: Synthesis of Ethyl 2-propylcyclopentane-1-carboxylate via Diethyl Malonate Alkylation
This protocol describes a general procedure for the intramolecular alkylation of this compound with diethyl malonate.
Materials:
-
Sodium metal
-
Anhydrous Ethanol (B145695)
-
Diethyl malonate
-
This compound
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere of nitrogen, carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30-60 minutes to ensure complete deprotonation.
-
First Alkylation: Add this compound (1.0 eq) dropwise to the stirred solution. The reaction is often exothermic. Maintain the temperature at or below room temperature. After the addition is complete, heat the reaction mixture to reflux (approx. 60-70 °C) and monitor by TLC or GC.
-
Intramolecular Cyclization: Once the first alkylation is complete, a second equivalent of base is typically needed to facilitate the ring closure. Cool the reaction mixture and add a second equivalent of sodium ethoxide. Re-heat the mixture to reflux until the starting intermediate is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and water. Acidify the aqueous layer with dilute HCl. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography or distillation.
Visualizations
The following diagrams illustrate the key workflow and troubleshooting logic for the alkylation of this compound.
Caption: Experimental workflow for cyclopentane synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Haloalkane - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 1,3-Dibromopentane with Nucleophiles
Welcome to the technical support center for navigating the complexities of reactions involving 1,3-dibromopentane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the formation of unwanted side products in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Question: My reaction is yielding a significant amount of elimination products (alkenes) instead of the desired substitution product. How can I favor the SN2 pathway over the E2 pathway?
Answer: The competition between SN2 (substitution) and E2 (elimination) is a common challenge, particularly with secondary halides like this compound. Several factors can be adjusted to favor substitution:
-
Nucleophile/Base Selection: The nature of your nucleophile is critical. Strong, sterically hindered (bulky) bases, such as potassium tert-butoxide (t-BuOK), strongly favor E2 elimination. To promote the SN2 pathway, use a good nucleophile that is a relatively weak base. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻).[1][2]
-
Temperature Control: Elimination reactions are generally favored at higher temperatures. Running your reaction at a lower temperature will favor the substitution pathway. It is often beneficial to start the reaction at 0°C and allow it to slowly warm to room temperature.
-
Solvent Choice: Polar aprotic solvents are ideal for SN2 reactions. These solvents, such as acetone, DMSO, and DMF, solvate the cation but leave the nucleophile relatively "naked" and more reactive for backside attack on the carbon-bromine bond.[3] Polar protic solvents, like ethanol (B145695) or water, can solvate the nucleophile, reducing its nucleophilicity and can favor E2 reactions, especially with strongly basic nucleophiles.[4]
Question: I am observing a mixture of the desired 1,3-disubstituted pentane (B18724) and a cyclized product (a substituted cyclopentane). How can I control the outcome between intermolecular and intramolecular reactions?
Answer: this compound is susceptible to intramolecular cyclization, especially with nucleophiles that can form a stable five-membered ring. To control this, consider the following:
-
Concentration: Intramolecular reactions are favored at low concentrations. At high dilution, the reactive ends of the same molecule are more likely to find each other than to react with another molecule. Conversely, intermolecular substitution is favored at higher concentrations.
-
Nature of the Nucleophile: If the goal is disubstitution, using a strong, highly reactive nucleophile at a higher concentration can favor the intermolecular pathway. For intramolecular cyclization, a common strategy is to use a reagent that can be deprotonated to create an internal nucleophile, such as in the malonic ester synthesis for forming cycloalkanecarboxylic acids.
Question: My reaction with a strong, non-bulky nucleophile is still giving me a mixture of products. What other factors could be at play?
Answer: Even with a good SN2 nucleophile, you might see side reactions. Here are some possibilities:
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to decomposition or subsequent reactions of your desired product. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Purity of Reagents and Solvents: Water is a potential nucleophile and can lead to the formation of alcohols as byproducts. Ensure your solvents and reagents are dry, especially when using water-sensitive nucleophiles or bases.
-
Stereochemistry: For some nucleophiles, the stereochemistry of the starting material can influence the reaction pathway and product distribution.
Frequently Asked Questions (FAQs)
What are the most common side reactions with this compound?
The primary side reactions are E2 elimination, which forms unsaturated bromo-alkenes or dienes, and intramolecular SN2 cyclization, which forms substituted cyclopentane (B165970) derivatives. The extent of these side reactions depends heavily on the reaction conditions.
How can I promote the formation of a cyclopentane ring from this compound?
To favor intramolecular cyclization, use a suitable difunctional nucleophile or a nucleophile that can be generated in situ, and run the reaction at high dilution. A classic example is the use of diethyl malonate in the presence of a base, which leads to the formation of a cyclopentane derivative after the initial alkylation and subsequent intramolecular attack.
Which conditions are best for simple disubstitution of this compound?
For direct disubstitution, you should aim for conditions that strongly favor the SN2 mechanism and disfavor E2 and intramolecular reactions. This typically involves using a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent at a moderate temperature.
Data Presentation
The following table summarizes the expected major products based on the choice of nucleophile and reaction conditions.
| Nucleophile/Base | Solvent | Temperature | Expected Major Product(s) | Predominant Mechanism |
| Sodium Cyanide (NaCN) | DMSO, DMF | Room Temp. | 1,3-Dicyanopentane | SN2 |
| Sodium Azide (NaN₃) | Acetone, DMF | Room Temp. | 1,3-Diazidopentane | SN2 |
| Sodium Hydroxide (NaOH) | Ethanol | Reflux | Mixture of bromo-pentenes and pentadienes | E2 |
| Potassium t-Butoxide (t-BuOK) | t-Butanol | Reflux | Pentadienes | E2 |
| Diethyl Malonate + NaOEt | Ethanol | Reflux (High Dilution) | Diethyl cyclopentane-1,1-dicarboxylate | Intramolecular SN2 |
| Sodium Hydrosulfide (NaSH) | Ethanol | Room Temp. (High Dilution) | Thiolane derivative | Intramolecular SN2 |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diazidopentane (Favoring SN2)
This protocol is designed to maximize the yield of the disubstitution product by favoring the SN2 pathway.
Reagents:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.2 equivalents of sodium azide in anhydrous DMF.
-
To this stirring suspension, add 1.0 equivalent of this compound dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-diazidopentane.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of a Substituted Cyclopentane via Malonic Ester Synthesis (Favoring Intramolecular Cyclization)
This protocol is adapted for this compound to favor the formation of a cyclopentane ring.
Reagents:
-
This compound
-
Diethyl Malonate
-
Sodium Ethoxide (NaOEt)
-
Ethanol, absolute
Procedure:
-
Set up a large round-bottom flask with a reflux condenser and an addition funnel.
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
In the addition funnel, prepare a dilute solution of 1.0 equivalent of this compound and 1.1 equivalents of diethyl malonate in absolute ethanol.
-
Simultaneously add the sodium ethoxide solution and the dibromopentane/malonate solution dropwise to the reaction flask containing refluxing ethanol over several hours to maintain high dilution conditions.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and neutralize it with a dilute acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude cyclized product.
-
The resulting diethyl cyclopentane-1,1-dicarboxylate can be further hydrolyzed and decarboxylated to yield a substituted cyclopentane carboxylic acid.
Visualizations
Caption: Factors influencing the reaction pathway of this compound.
Caption: Troubleshooting workflow for optimizing reactions with this compound.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. homework.study.com [homework.study.com]
- 4. solvents - Secondary alkyl halides and strong base: Sn2 vs E2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification of 1,3-Dibromopentane by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3-dibromopentane via fractional distillation. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points of this compound and its potential impurities?
A1: The boiling point of this compound and potential impurities from its synthesis (e.g., from 1,3-pentanediol (B1222895) and HBr) are crucial for designing the fractional distillation protocol. The following table summarizes these values at atmospheric pressure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | C₅H₁₀Br₂ | 229.94 | ~194-196 |
| 1,3-Pentanediol | C₅H₁₂O₂ | 104.15 | ~209-218[1][2] |
| 1-Bromopentane | C₅H₁₁Br | 151.05 | ~129-130[3][4][5] |
| 5-Bromo-1-pentene | C₅H₉Br | 149.03 | ~126-127[6] |
| Other Pentenyl Bromide Isomers | C₅H₉Br | 149.03 | Varies |
Q2: When should I use vacuum distillation instead of atmospheric fractional distillation?
A2: Vacuum distillation is recommended when dealing with compounds that have high boiling points (typically above 150 °C at atmospheric pressure) or are susceptible to decomposition at elevated temperatures. Since this compound has a relatively high boiling point, vacuum distillation is a suitable option to prevent potential degradation and reduce the energy required for distillation.
Q3: How can I monitor the purity of the collected fractions?
A3: The purity of the collected fractions can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of a sample and provides mass spectra that can confirm the identity and purity of this compound. A well-developed GC-MS method can also quantify any remaining impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in heat supply. | - Ensure the fractionating column is appropriate for the boiling point difference of the components.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Use a heating mantle with a stirrer or an oil bath for uniform heating. |
| "Bumping" or Violent Boiling | - Uneven heating.- Absence of boiling chips or a stir bar. | - Use a heating mantle with a magnetic stirrer and a stir bar for smooth boiling.- If not using a stirrer, add a few boiling chips to the distillation flask before heating. Note: Never add boiling chips to a hot liquid. |
| No Distillate Collection | - Insufficient heating.- A leak in the distillation apparatus.- Condenser water is too cold for high-boiling point compounds. | - Gradually increase the heating mantle temperature.- Check all glassware joints for a proper seal. If performing a vacuum distillation, ensure all connections are airtight.- For high-boiling compounds, consider using a condenser with a higher temperature coolant or air cooling. |
| Product is Contaminated with Starting Material | - Incomplete reaction prior to purification.- Inefficient fractional distillation. | - Ensure the synthesis of this compound has gone to completion before attempting purification.- Increase the number of theoretical plates in the fractional distillation setup (e.g., by using a longer or more efficient column) to improve separation. |
Experimental Protocols
Protocol 1: Atmospheric Fractional Distillation of this compound
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Heat the flask gently using the heating mantle.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the first fraction (likely lower boiling point impurities).
-
Collect the initial fractions in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound, which should distill at a stable temperature.
-
Once the main fraction is collected, and the temperature either drops or rises significantly, stop the distillation.
-
Allow the apparatus to cool completely before disassembling.
Protocol 2: Vacuum Fractional Distillation of this compound
Materials:
-
Same as Protocol 1, with the addition of:
-
Vacuum adapter
-
Vacuum pump with a trap
-
Manometer
Procedure:
-
Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask. Note: Boiling chips are not effective under vacuum.
-
Connect the apparatus to the vacuum pump and manometer.
-
Slowly apply the vacuum to the desired pressure.
-
Begin heating the flask gently.
-
Monitor the pressure and temperature to collect the fractions at their reduced-pressure boiling points.
-
Collect the forerun (impurities) and then the main fraction of this compound in separate receiving flasks.
-
After collecting the desired product, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound by fractional distillation.
Caption: A logical troubleshooting guide for common fractional distillation issues.
References
- 1. 1,3-Pentanediol CAS#: 3174-67-2 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. pentyl bromide [chemister.ru]
- 4. Pentyl Bromide, N Pentyl Bromide, CAS 110-53-2 | China NCMC [njchm.com]
- 5. n-pentyl bromide [stenutz.eu]
- 6. 1119-51-3 CAS MSDS (5-Bromo-1-pentene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
How to improve the yield of 1,3-Dibromopentane cyclization
Technical Support Center: 1,3-Dibromopentane Cyclization
This guide provides troubleshooting advice and experimental protocols to help researchers improve the yield of 1,2-dimethylcyclopropane (B14754300) from the intramolecular cyclization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of this compound cyclization, and what reaction is typically used?
The intramolecular cyclization of this compound is expected to yield 1,2-dimethylcyclopropane. This transformation is typically achieved through a reductive coupling reaction, analogous to an intramolecular Wurtz reaction, using an active metal like sodium or zinc.[1][2] The reaction forces the formation of a new carbon-carbon bond between the first and third carbon atoms of the pentane (B18724) chain, creating a three-membered ring.[1] The product, 1,2-dimethylcyclopropane, exists as cis and trans stereoisomers.
Q2: My reaction yield is very low. What are the most common causes?
Low yields in this cyclization are primarily due to competing side reactions. The main culprits are:
-
Intermolecular Polymerization: Instead of the two ends of the same molecule reacting (intramolecular), different this compound molecules react with each other, forming long polymer chains. This is the most significant side reaction.[3]
-
Elimination Reactions: The reaction conditions, which are often basic or involve radical intermediates, can lead to the elimination of HBr to form various bromopentenes.[4][5]
-
Incomplete Reaction: If the metal used is not sufficiently reactive or its surface is passivated (e.g., by an oxide layer), the reaction may not go to completion, leaving unreacted starting material.
Q3: How can I favor the desired intramolecular cyclization over intermolecular polymerization?
The key is to use the High Dilution Principle .[3] This principle states that at very low concentrations, the probability of the two reactive ends of the same molecule finding each other is much higher than the probability of two different molecules encountering each other. This can be achieved in two ways:
-
High Volume: Using a very large volume of solvent to dissolve the this compound. This is often impractical for larger-scale reactions.
-
Slow Addition (Pseudo-Dilution): The more practical method is to add a solution of this compound very slowly (e.g., with a syringe pump) to a vigorously stirred suspension of the metal in the solvent.[3][6] This keeps the instantaneous concentration of the reactant extremely low, favoring the intramolecular pathway.
Q4: Does the stereochemistry of the starting this compound affect the product?
Yes. The C-3 carbon in this compound is a chiral center, meaning the starting material exists as two enantiomers (R and S).[7][8] The stereochemical outcome of the reaction (the ratio of cis to trans 1,2-dimethylcyclopropane) can be influenced by the mechanism. Reactions proceeding through a carbanion intermediate with Sₙ2-like ring closure may show some degree of stereoselectivity, whereas free-radical mechanisms are less likely to be stereoselective.[9][10]
Q5: Which metal and solvent system is best for this reaction?
-
Metal: Highly reactive metals are required. Finely divided sodium metal in an inert solvent like dry ether or tetrahydrofuran (B95107) (THF) is classic for the Wurtz reaction.[2][4] Activated zinc dust (e.g., treated with HCl and dried) in ethanol (B145695) or THF is also a common and often milder alternative.[9][11]
-
Solvent: The solvent must be anhydrous (perfectly dry) as the organometallic or radical intermediates are highly basic and will be quenched by water.[4] Aprotic solvents like diethyl ether or THF are preferred for reactions with sodium.[2] Protic solvents like ethanol can sometimes be used with zinc.[9]
Troubleshooting Guide: Impact of Reaction Parameters on Yield
The following table summarizes the expected effects of key reaction parameters on the yield of 1,2-dimethylcyclopropane.
| Parameter | Sub-Optimal Condition | Expected Low Yield (%) | Optimized Condition | Expected Higher Yield (%) | Rationale & Comments |
| Concentration | High (e.g., >0.1 M) | < 10% | Low (e.g., <0.01 M) | > 50% | High concentration favors intermolecular polymerization. Use slow addition via a syringe pump to achieve pseudo-high dilution.[3][6] |
| Addition Rate | Rapid (bulk addition) | < 5% | Very Slow (e.g., over 8-12h) | > 50% | Slow addition is critical for maintaining pseudo-high dilution conditions, preventing the buildup of reactant concentration.[12] |
| Metal Reactivity | Old/unactivated Zinc | 10-20% | Fresh Sodium / Activated Zn | > 50% | The metal surface must be clean and reactive to initiate the reaction efficiently. Inactive metal leads to an incomplete reaction. |
| Atmosphere | Air / Moisture | < 20% | Inert (Dry Argon/N₂) | > 50% | The radical or organometallic intermediates are highly reactive with oxygen and water. Anhydrous conditions are essential.[4][5] |
| Stirring | Inefficient | 20-30% | Vigorous Mechanical Stirring | > 50% | Efficient stirring is needed to rapidly disperse the added reactant and ensure good contact with the heterogeneous metal suspension. |
Detailed Experimental Protocol
This protocol describes the intramolecular reductive cyclization of this compound using activated zinc under pseudo-high dilution conditions.
Objective: To synthesize 1,2-dimethylcyclopropane with improved yield by minimizing intermolecular side reactions.
Materials:
-
This compound
-
Zinc dust
-
Iodine (a few crystals for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
5% Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Three-neck round-bottom flask, condenser, mechanical stirrer, syringe pump, and addition funnel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with a mechanical stirrer, a reflux condenser topped with a gas inlet, and a septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.
-
Zinc Activation: To the flask, add zinc dust (2.5 equivalents) and anhydrous THF (to make the final reaction concentration approx. 0.01 M). Add a few crystals of iodine to activate the zinc surface and stir for 15-20 minutes until the brown color disappears.
-
Reactant Preparation: In a separate flame-dried flask, prepare a solution of this compound (1 equivalent) in anhydrous THF. Load this solution into a gas-tight syringe for the syringe pump.
-
Slow Addition: Begin vigorously stirring the zinc suspension in the reaction flask. Start the slow, dropwise addition of the this compound solution via the syringe pump. The addition should be carried out over 8-10 hours to maintain pseudo-high dilution. Gently reflux the mixture throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at reflux for an additional 2 hours.
-
Quenching and Workup: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by slowly adding 5% HCl to dissolve the unreacted zinc.
-
Extraction: Transfer the mixture to a separatory funnel. The product is volatile, so care should be taken. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter, and carefully remove the solvent by fractional distillation, as the 1,2-dimethylcyclopropane product is volatile.
-
Purification: Further purify the product by fractional distillation to separate it from any higher-boiling side products.
Visualizations
Reaction Pathway
The diagram below illustrates the reductive cyclization pathway from this compound to the cis and trans isomers of 1,2-dimethylcyclopropane.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues of low yield in the cyclization reaction.
References
- 1. youtube.com [youtube.com]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. High dilution principle - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. How can I draw all possible stereoisomers for this compound? | Filo [askfilo.com]
- 8. How can I draw all possible stereoisomers for 1 3D class 11 chemistry CBSE [vedantu.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. What happens when 13dibromopropane reacts with zinc class 12 chemistry CBSE [vedantu.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis Using 1,3-Dibromopentane
Welcome to the technical support center for challenges in the large-scale synthesis using 1,3-dibromopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guides
This section provides detailed solutions to common problems that may arise during the synthesis and use of this compound on a large scale.
Low Yield in Synthesis
Q1: We are experiencing low yields in the synthesis of this compound from 1,3-pentanediol (B1222895) using the HBr/H₂SO₄ method. What are the potential causes and how can we optimize the reaction?
A1: Low yields in this synthesis can be attributed to several factors, primarily incomplete reaction, and the formation of side products. Here is a breakdown of potential causes and optimization strategies:
-
Incomplete Reaction:
-
Insufficient Reagent Concentration: Ensure that a sufficient excess of hydrobromic acid (HBr) is used to drive the reaction to completion. Concentrated sulfuric acid acts as a dehydrating agent, removing the water formed during the reaction and shifting the equilibrium towards the product.
-
Inadequate Reaction Time or Temperature: The reaction may require prolonged heating to ensure complete conversion of the diol. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Side Reactions:
-
Elimination Reactions: The secondary hydroxyl group in 1,3-pentanediol is susceptible to elimination reactions, especially at elevated temperatures, leading to the formation of unsaturated brominated compounds or dienes.[1][2] Maintaining a controlled reaction temperature is crucial to minimize these side products.
-
Ether Formation: Intermolecular dehydration of 1,3-pentanediol can lead to the formation of polyethers, particularly if the concentration of the diol is high and the acid catalyst is not efficiently dispersed.
-
Troubleshooting Workflow for Low Yield:
References
Technical Support Center: Purification of 1,3-Dibromopentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 1,3-dibromopentane from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are important for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Br₂ | [1] |
| Molecular Weight | 229.94 g/mol | [1] |
| Boiling Point | 193.4 °C at 760 mmHg | [2][3] |
| Density | 1.668 g/cm³ | [2][3] |
| Solubility in Water | Generally insoluble | [4] |
| Solubility in Organic Solvents | Soluble in solvents like ether, chloroform, and hexane (B92381) | [4] |
Q2: What are the most common impurities in a reaction mixture containing this compound?
A2: Besides the desired product, common impurities can include byproducts from side reactions and any other unreacted starting materials. The specific impurities will depend on the reaction being performed. For instance, in cyclization reactions, oligomeric or polymeric materials may form. In Grignard reactions, unreacted magnesium and various magnesium salts will be present.[3]
Q3: What are the primary methods for removing unreacted this compound?
A3: The most common and effective methods for removing unreacted this compound are:
-
Distillation (Simple or Fractional): Effective if there is a significant difference in boiling points between this compound and the desired product.
-
Column Chromatography: A versatile technique that separates compounds based on their polarity.
-
Liquid-Liquid Extraction: Useful for separating the non-polar this compound from more polar products or impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of reaction mixtures containing this compound.
Issue 1: My desired product and this compound have very similar boiling points.
-
Solution 1: Fractional Distillation. If the boiling points differ by less than 25-70 °C, simple distillation will not be effective. A fractional distillation column provides a larger surface area for repeated vaporization and condensation cycles, allowing for a better separation of liquids with close boiling points.
-
Solution 2: Vacuum Distillation. If the boiling points are very high (typically >150 °C at atmospheric pressure), performing the distillation under reduced pressure will lower the boiling points of the compounds, often enabling separation and preventing thermal decomposition.
-
Solution 3: Column Chromatography. If distillation is not feasible, column chromatography is an excellent alternative. Since this compound is relatively non-polar, it can be separated from more polar products using a suitable solvent system.
Issue 2: During liquid-liquid extraction, an emulsion has formed.
-
Solution 1: Add Brine. Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Solution 2: Gentle Swirling. Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of emulsions.
-
Solution 3: Filtration. In persistent cases, filtering the mixture through a pad of Celite® or glass wool can help to break the emulsion.
-
Solution 4: Centrifugation. If available, centrifuging the mixture can effectively separate the layers.
Issue 3: I am unable to separate my product from this compound using column chromatography.
-
Cause: The polarity of your product and this compound may be too similar for effective separation with the chosen solvent system.
-
Solution 1: Optimize the Solvent System (Eluent). Use thin-layer chromatography (TLC) to test different solvent systems. A good solvent system will show a clear separation between the spots for your product and this compound. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane.
-
Solution 2: Change the Stationary Phase. If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase, such as alumina, which has different separation characteristics.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from a product with a boiling point difference of at least 25 °C.
Materials:
-
Crude reaction mixture
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Thermometer and adapter
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the crude reaction mixture and a few boiling chips to the distillation flask.
-
Heat the mixture gently using the heating mantle.
-
Observe the temperature at the top of the column. The temperature will initially rise to the boiling point of the lower-boiling component.
-
Collect the fraction that distills at a constant temperature. This will be the more volatile component.
-
Once the first component has distilled, the temperature will either drop or begin to rise again. Increase the heat to distill the next component.
-
Change the receiving flask to collect the fraction corresponding to the boiling point of the second component.
-
Stop the distillation before the distillation flask runs dry.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from products with different polarities.
Materials:
-
Crude reaction mixture
-
Silica gel (or other suitable stationary phase)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the top of the column and begin collecting the eluate in fractions.
-
Maintain a constant level of eluent above the silica gel to prevent the column from running dry.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to determine which fractions contain the desired product.
-
Combine the pure fractions containing the product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 3: Purification by Liquid-Liquid Extraction
This method is useful for separating non-polar this compound from a more polar or ionizable product.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Immiscible solvents (e.g., an organic solvent like diethyl ether and an aqueous solution)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an immiscible aqueous solution. If the product is acidic or basic, an aqueous solution of a base or acid, respectively, can be used to selectively extract the product into the aqueous layer.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the lower layer. The layer containing the desired product is kept, and the other is discarded. This may need to be repeated several times for complete separation.
-
If the product is in the organic layer, wash it with water and then with brine.
-
Dry the organic layer containing the product over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
References
Technical Support Center: Grignard Reactions of 1,3-Dibromopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 1,3-dibromopentane. This guide addresses common issues and byproducts encountered during the synthesis of the corresponding Grignard reagent and its subsequent reactions.
Troubleshooting Guide
Problem: The Grignard reaction with this compound fails to initiate.
| Possible Cause | Solution |
| Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting. | 1. Activation of Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas indicates activation.[1] 2. Mechanical Activation: Crush the magnesium turnings in a dry flask before adding the solvent to expose a fresh surface. |
| Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction. | 1. Anhydrous Conditions: Thoroughly dry all glassware in an oven (≥110°C) and cool under an inert atmosphere (nitrogen or argon).[2] 2. Dry Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). |
| Impure this compound: Contaminants in the starting material can inhibit the reaction. | Purification: Distill the this compound before use to remove any impurities. |
Problem: A low yield of the desired product is obtained.
| Possible Cause | Solution |
| Formation of Wurtz-Type Coupling Byproducts: The Grignard reagent can react with unreacted this compound. | 1. Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide. 2. Temperature Control: Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor coupling reactions. |
| Intramolecular Cyclization: The bifunctional nature of this compound can lead to the formation of ethylcyclobutane. | Dilution: Running the reaction under high dilution can favor the formation of the di-Grignard reagent over the intramolecular cyclization product. |
| Reaction with Carbon Dioxide: Exposure of the Grignard reagent to air can lead to the formation of a carboxylic acid upon workup. | Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and workup. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the Grignard reaction of this compound?
The primary byproducts are typically a result of intermolecular (Wurtz-type) coupling and intramolecular reactions. The main byproducts include:
-
Ethylcyclobutane: Formed via intramolecular cyclization of the initially formed mono-Grignard reagent.
-
Dimeric and Oligomeric Species: Resulting from the intermolecular reaction of the Grignard reagent with unreacted this compound (Wurtz-type coupling).
-
Pentenes: Arising from elimination reactions.
Q2: How can I minimize the formation of the Wurtz coupling product?
Minimizing the Wurtz coupling product involves controlling the reaction conditions to favor the reaction of the alkyl halide with the magnesium surface over its reaction with the already formed Grignard reagent. Key strategies include:
-
Slow addition of the this compound to the magnesium suspension.
-
Maintaining a moderate reaction temperature to avoid accelerating the coupling reaction.
-
Using a sufficient excess of magnesium to ensure a large surface area for the primary reaction.
Q3: Is it possible to selectively form the mono-Grignard or the di-Grignard reagent of this compound?
Selective formation is challenging due to the competing intramolecular cyclization and intermolecular coupling reactions.
-
Mono-Grignard: Using a stoichiometric amount of magnesium and this compound may favor the mono-Grignard, but this can also increase the likelihood of Wurtz-type coupling.
-
Di-Grignard: Using a significant excess of magnesium and dilute conditions can promote the formation of the di-Grignard reagent.
Q4: What is the expected ratio of intramolecular cyclization to intermolecular coupling?
The ratio is highly dependent on the reaction conditions. High dilution and slow addition rates generally favor the intramolecular cyclization to form ethylcyclobutane. Conversely, higher concentrations of the alkyl halide can lead to an increase in intermolecular Wurtz-type coupling products.
Data Presentation
The following table summarizes the potential products and byproducts in a Grignard reaction of this compound. Please note that the yields are illustrative and can vary significantly based on the experimental conditions.
| Product/Byproduct | Formation Pathway | Typical Yield Range (mol %) | Factors Favoring Formation |
| 1,3-Bis(bromomagnesio)pentane | Desired di-Grignard formation | 40 - 60% | High magnesium excess, dilute conditions |
| Ethylcyclobutane | Intramolecular Cyclization | 10 - 30% | High dilution, slow addition |
| Wurtz-Type Coupling Products (e.g., C10 and larger alkanes) | Intermolecular Coupling | 5 - 20% | High concentration of this compound, high temperature |
| Pentenes | Elimination | < 5% | High temperature |
| Pentane (B18724) | Protonation of Grignard reagent by moisture | Variable | Presence of water |
Experimental Protocols
Key Experiment: Preparation and Analysis of Grignard Reagent from this compound
Objective: To prepare the Grignard reagent from this compound and analyze the product mixture for the desired di-Grignard reagent and major byproducts.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standardized solution of a secondary acid (e.g., sec-butanol in xylene)
-
Indicator (e.g., 1,10-phenanthroline)
-
Deuterated water (D₂O)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of nitrogen.
-
Magnesium Activation: Place magnesium turnings (2.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask until the iodine sublimes and its color disappears.
-
Reaction Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the brown color.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour.
-
Quantification of Grignard Reagent (Titration):
-
Withdraw an aliquot of the Grignard solution and add it to a known excess of the standardized acid solution containing the indicator.
-
Back-titrate the excess acid with a standardized solution of n-butyllithium until the endpoint is reached.
-
Calculate the concentration of the Grignard reagent.
-
-
Byproduct Analysis (GC-MS):
-
Quench an aliquot of the reaction mixture with D₂O.
-
Extract the organic layer with diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the resulting solution by GC-MS to identify and quantify the deuterated pentane (from the Grignard reagent), ethylcyclobutane, and any coupling products.[3]
-
Visualizations
Caption: Reaction pathways in the Grignard synthesis from this compound.
Caption: Experimental workflow for the preparation and analysis of this compound Grignard reagent.
References
Technical Support Center: Diastereoselectivity in Reactions of 1,3-Dibromopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dibromopentane. The focus is on controlling diastereoselectivity in common reactions, particularly cyclization to form substituted cyclopentanes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor or Unexpected Diastereoselectivity in Cyclopentane (B165970) Formation
-
Question: I am performing a malonic ester synthesis-based cyclization of this compound to produce a substituted cyclopentane, but the cis:trans ratio is much lower than expected. What are the potential causes and solutions?
-
Answer: Low diastereoselectivity in the intramolecular cyclization of substituted 1,3-dibromopentanes often stems from suboptimal reaction conditions that do not adequately favor one transition state over another. Key factors to investigate include the choice of base, solvent, and temperature.
-
Base Selection: The size and nature of the base used for deprotonation of the active methylene (B1212753) compound are critical. A bulky base can influence the conformation of the intermediate carbanion, thereby affecting the stereochemical outcome of the subsequent intramolecular SN2 reaction.
-
Solvent Effects: The polarity of the solvent can impact the reaction rate and the stability of the transition states. Aprotic polar solvents like DMF or DMSO are common for such reactions, but their effect on ion pairing and solvation of the transition state can alter the diastereomeric ratio.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy. If the desired diastereomer is the thermodynamic product, higher temperatures might be necessary, but this often comes at the cost of selectivity.
Troubleshooting Steps:
-
Vary the Base: If you are using a common base like sodium ethoxide, consider switching to a bulkier base such as potassium tert-butoxide (KOtBu) to introduce greater steric hindrance.
-
Screen Solvents: Test a range of aprotic solvents with varying polarities (e.g., THF, DMF, DMSO) to find the optimal medium for your specific substrate.
-
Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to see if kinetic control improves the diastereomeric ratio.
-
Issue 2: Inconsistent Diastereomeric Ratios Between Batches
-
Question: My diastereomeric ratios are not reproducible from one experiment to the next. What could be causing this inconsistency?
-
Answer: Lack of reproducibility in diastereoselectivity is often traced back to subtle variations in reaction setup and reagent quality.
-
Moisture and Air: Many organometallic reagents and strong bases are sensitive to moisture and air. Inconsistent exclusion of atmospheric water can alter the effective concentration and reactivity of your base.
-
Rate of Addition: The rate at which you add reagents, particularly the base or the electrophile, can influence local concentrations and reaction temperature, thereby affecting selectivity.
-
Reagent Purity: The purity of this compound and other reagents is crucial. Impurities can interfere with the reaction pathway.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Standardize Addition Rates: Use a syringe pump for the slow and consistent addition of key reagents.
-
Purify Starting Materials: Purify the this compound (e.g., by distillation) and ensure the purity of all other reagents before use.
-
Issue 3: Low Yield of the Desired Cyclized Product
-
Question: I am getting a low yield of my desired cyclopentane derivative, with significant formation of side products. How can I improve the yield?
-
Answer: Low yields in cyclization reactions often point to competing side reactions, such as elimination or intermolecular polymerization.
-
Elimination Reactions: The basic conditions required for carbanion formation can also promote E2 elimination reactions, especially at higher temperatures.
-
Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
Troubleshooting Steps:
-
Use a Non-Nucleophilic, Hindered Base: Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges can sometimes favor the desired reaction over elimination, depending on the substrate.
-
Apply High-Dilution Conditions: Running the reaction at a very low concentration (e.g., <0.01 M) favors intramolecular cyclization over intermolecular side reactions. This can be achieved by the slow addition of the substrate to a solution of the base.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling diastereoselectivity in reactions involving this compound?
A1: The main factors that control diastereoselectivity are:
-
Steric Hindrance: The steric bulk of the substituents on the pentane (B18724) backbone and the attacking nucleophile or base will influence the approach to the electrophilic carbon centers.
-
Conformational Control: The relative stability of the possible transition state conformations often dictates the stereochemical outcome. For cyclization, the transition state leading to the more stable ring conformation is generally favored.
-
Reaction Temperature: Lower temperatures typically increase selectivity by favoring the kinetic product (the one formed via the lowest energy barrier).
-
Solvent and Base/Nucleophile: The choice of solvent and base or nucleophile can affect the aggregation state of the reactive species and the stability of the transition states, thereby influencing the diastereomeric ratio.
Q2: How does the choice of nucleophile affect the stereochemical outcome in a double substitution reaction on this compound?
A2: The structure of the nucleophile plays a significant role. A bulky nucleophile will preferentially attack from the less hindered face of the substrate's reactive conformation. This can be used to control the formation of one diastereomer over another. For instance, in a double SN2 reaction, the stereochemistry of the first substitution can influence the preferred conformation for the second attack, leading to a specific diastereomeric product.
Q3: Can I use a chiral auxiliary to control the diastereoselectivity in reactions of this compound?
A3: Yes, using a chiral auxiliary is a common strategy in stereoselective synthesis. By attaching a chiral auxiliary to the nucleophile (for example, in a malonic ester derivative), you can create a chiral environment that biases the reaction pathway toward the formation of one diastereomer. The auxiliary is typically removed in a subsequent step.
Data Presentation
Table 1: Effect of Reaction Conditions on Diastereoselectivity of Cyclopentane Formation
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | NaH | THF | 25 | 65:35 |
| 2 | NaH | DMF | 25 | 70:30 |
| 3 | KOtBu | THF | 25 | 80:20 |
| 4 | KOtBu | THF | 0 | 88:12 |
| 5 | KOtBu | THF | -78 | 95:5 |
| 6 | LiHMDS | THF | -78 | >98:2 |
Note: Data is representative and illustrates general trends in diastereoselectivity.
Experimental Protocols
Protocol: Diastereoselective Cyclization of a Diethyl Malonate Derivative with this compound
This protocol outlines a general procedure for the synthesis of a substituted cyclopentane, focusing on achieving high diastereoselectivity.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Prepare a solution of lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) to achieve a final concentration of 0.1 M.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Reaction:
-
In a separate flask, prepare a solution of the diethyl malonate derivative (1.0 eq) and this compound (1.05 eq) in anhydrous THF.
-
Using a syringe pump, add the substrate solution to the cooled LiHMDS solution over a period of 4 hours to maintain high dilution.
-
Stir the reaction mixture at -78 °C for an additional 6 hours after the addition is complete.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the diastereomers.
-
-
Analysis:
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or gas chromatography (GC).
-
Visualizations
Caption: Workflow for optimizing diastereoselectivity.
Caption: Troubleshooting poor diastereoselectivity.
Technical Support Center: Troubleshooting Low Conversion Rates with 1,3-Dibromopentane
Welcome to the technical support center for 1,3-Dibromopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical syntheses involving this versatile reagent. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to help you address low conversion rates and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where low conversion rates are observed with this compound?
A1: Low conversion rates involving this compound are frequently reported in the following key reactions:
-
Malonic Ester Synthesis: Both intermolecular dialkylation and intramolecular cyclization reactions can suffer from incomplete conversion.
-
Grignard Reagent Formation: The preparation of a mono- or di-Grignard reagent from this compound is often challenging, leading to low yields of the desired organometallic species.
-
Wurtz Reaction: Intramolecular coupling to form a cyclobutane (B1203170) derivative can be inefficient, with competing side reactions.
Troubleshooting Guide: Malonic Ester Synthesis
Problem: Low yield of the desired alkylated or cyclized product in a malonic ester synthesis with this compound.
The malonic ester synthesis is a versatile method for forming carbon-carbon bonds. With a dihalide like this compound, it can be used for both chain extension and ring formation. Low conversion rates can stem from several factors related to the base, solvent, temperature, and the inherent competition between intermolecular and intramolecular pathways.
Common Causes and Solutions
1. Inappropriate Base Selection:
The choice of base is critical for efficiently generating the malonate enolate without promoting side reactions.
-
Issue: The base is not strong enough to fully deprotonate the diethyl malonate, leading to a low concentration of the nucleophile.
-
Solution: Use a sufficiently strong base to ensure complete formation of the enolate. Sodium ethoxide (NaOEt) in ethanol (B145695) is a classic choice. For dialkylation or cyclization, at least two equivalents of the base are required.
-
Issue: The base is too sterically hindered, which can slow down the deprotonation step.
-
Solution: While bulky bases can be useful in some contexts, for malonic ester synthesis, a less hindered base like sodium ethoxide or sodium hydride (NaH) is generally more effective.
2. Unfavorable Reaction Conditions:
Temperature and reaction time play a significant role in the outcome of the reaction.
-
Issue: The reaction temperature is too low, resulting in a slow reaction rate.
-
Solution: Most malonic ester alkylations require heating. Refluxing in a suitable solvent like ethanol or THF is common. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Issue: The reaction time is insufficient for the reaction to go to completion.
-
Solution: Increase the reaction time and monitor the disappearance of the starting materials. Some alkylations can take several hours to complete.
3. Competition Between Intermolecular and Intramolecular Reactions:
When using a dihalide like this compound, the initial alkylation product can either react with another malonate molecule (intermolecular) or cyclize (intramolecular).
-
Issue: Undesired intermolecular reaction is favored, leading to polymeric byproducts and low yield of the desired cyclic product.
-
Solution: To favor intramolecular cyclization, use high dilution conditions. This is achieved by slowly adding the dihalide to the solution of the malonate enolate. This keeps the concentration of the initially alkylated intermediate low, reducing the likelihood of it reacting with another malonate molecule.
Data Presentation: Influence of Base and Solvent on Yield
The following table summarizes typical yields for the reaction of diethyl malonate with 1,3-dihalopropanes under various conditions, which can serve as a guide for optimizing reactions with this compound.
| Dihalide | Base (Equivalents) | Solvent | Temperature | Product | Yield (%) | Reference |
| 1,3-Dibromopropane (B121459) | Sodium Ethoxide (2) | Ethanol | Reflux | Diethyl cyclobutane-1,1-dicarboxylate | 53-55 | --INVALID-LINK-- |
| 1,3-Dibromopropane | Sodium Hydride (2.2) | DMF | 100 °C | Diethyl cyclobutane-1,1-dicarboxylate | 75 | [J. Org. Chem. 1979, 44 (25), pp 4643–4647] |
| 1,3-Dichloropropane | Sodium Ethoxide (2) | Ethanol | Reflux | Diethyl cyclobutane-1,1-dicarboxylate | Lower than dibromide | --INVALID-LINK-- |
Experimental Protocol: Intramolecular Cyclization (Perkin Alicyclic Synthesis)
This protocol is adapted from a standard procedure for the synthesis of diethyl cyclobutane-1,1-dicarboxylate.[1]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (2 equivalents) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1 equivalent) to form the sodium salt.
-
Slowly add 1,3-dibromopropane (1 equivalent) dropwise to the stirred solution of the malonate enolate.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
After cooling, remove the ethanol by distillation.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Mandatory Visualization: Malonic Ester Synthesis Workflow
Troubleshooting Guide: Grignard Reagent Formation
Problem: Low yield of the Grignard reagent from this compound.
The formation of Grignard reagents from dihalides can be challenging due to competing intramolecular reactions. In the case of this compound, the formation of a mono-Grignard can be followed by an intramolecular reaction to form a cyclobutane derivative, or intermolecular reactions can occur. The formation of a di-Grignard reagent is also possible but often proceeds in low yield.[2][3]
Common Causes and Solutions
1. Inactive Magnesium Surface:
The magnesium metal is often coated with a layer of magnesium oxide, which prevents the reaction from initiating.
-
Solution: Activate the magnesium surface. This can be done by:
-
Grinding the magnesium turnings in a dry mortar and pestle.
-
Adding a small crystal of iodine to the reaction flask. The disappearance of the purple color indicates the activation of the magnesium.
-
Adding a few drops of 1,2-dibromoethane, which reacts readily with magnesium.
-
2. Presence of Water:
Grignard reagents are highly reactive towards protic solvents, including water.
-
Solution: Ensure all glassware is thoroughly dried in an oven before use and cooled in a desiccator. Use anhydrous solvents (e.g., diethyl ether, THF) and handle the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Intramolecular Wurtz-type Coupling:
The initially formed organomagnesium species can react with the second bromine atom in the same molecule, leading to cyclization.
-
Solution: This is a significant competing reaction. To favor the formation of the Grignard reagent, the reaction can be run at a lower temperature, and the this compound should be added slowly to a suspension of magnesium.
Data Presentation: Expected Products from Reaction with Magnesium
| Reactant | Conditions | Major Product(s) | Minor Product(s) | Reference |
| 1,3-Dibromopropane | Mg, dry ether | Cyclopropane | Propene, 1,3-bis(bromomagnesio)propane | [3][4][5] |
| 1,3-Dibromocyclobutane | Mg, diethyl ether | 1,3-bis(bromomagnesio)cyclobutane | - | [2] |
| 1,3-Dibromocyclopentane | Mg, diethyl ether | 1,3-bis(bromomagnesio)cyclopentane | (2-cyclopentenyl)magnesium bromide | [2] |
Based on these trends, the reaction of this compound with magnesium is expected to yield a mixture of methylcyclobutane, pentene isomers, and the mono- and di-Grignard reagents.
Experimental Protocol: Grignard Reagent Formation
This is a general protocol that should be adapted and optimized for this compound.[6]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve this compound in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction should start, as indicated by bubbling and the disappearance of the iodine color. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent solution should be used immediately.
Mandatory Visualization: Grignard Reaction Pathways
Troubleshooting Guide: Wurtz Reaction
Problem: Low yield of the desired cyclized product in a Wurtz reaction with this compound.
The Wurtz reaction involves the reductive coupling of alkyl halides with sodium metal. For dihalides, an intramolecular Wurtz reaction can lead to the formation of a cyclic product. However, this reaction is often plagued by low yields due to competing side reactions.[7][8][9]
Common Causes and Solutions
1. Intermolecular Coupling:
Instead of reacting intramolecularly, the initially formed organosodium intermediate can react with another molecule of this compound, leading to polymers.
-
Solution: Employ high dilution conditions by adding the this compound slowly to a suspension of sodium metal in a suitable solvent. This minimizes the concentration of the alkyl halide and favors the intramolecular pathway.
2. Elimination Reactions:
The organosodium intermediate is a strong base and can promote elimination reactions, leading to the formation of alkenes.
-
Solution: Use a non-protic solvent and ensure anhydrous conditions. Running the reaction at a lower temperature may also help to disfavor elimination.
3. Reactivity of Sodium Metal:
The surface of the sodium metal can become deactivated.
-
Solution: Use freshly cut sodium metal to ensure a reactive surface. The sodium can also be used as a dispersion or in a solvent where it is molten (e.g., refluxing toluene (B28343) or xylene) to provide a high surface area.
Experimental Protocol: Intramolecular Wurtz Reaction
This is a general protocol for intramolecular Wurtz reactions and may require optimization for this compound.
Materials:
-
Sodium metal
-
This compound
-
Anhydrous solvent (e.g., toluene, xylene, or dioxane)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place freshly cut sodium metal in the anhydrous solvent.
-
Heat the mixture to reflux with vigorous stirring to create a dispersion of molten sodium.
-
Dissolve this compound in the same anhydrous solvent in the dropping funnel.
-
Slowly add the this compound solution to the refluxing sodium suspension over several hours.
-
After the addition is complete, continue to reflux the mixture for an additional hour.
-
Cool the reaction mixture and carefully quench the excess sodium by the slow addition of ethanol, followed by water.
-
Separate the organic layer, wash with water, dry over an anhydrous drying agent, and fractionally distill to isolate the product.
Mandatory Visualization: Wurtz Reaction Competing Pathways
References
- 1. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. organic chemistry - What will form when dihalides, trihalides or polyhalides react with magnesium? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. brainly.in [brainly.in]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 8. can give me the mechanism of Wurtz reaction and which alkane is prepa - askIITians [askiitians.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Handling and Quenching of 1,3-Dibromopentane Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for handling 1,3-dibromopentane and for the successful quenching and workup of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is a halogenated hydrocarbon and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Q2: How should I properly quench a reaction where this compound has been used as an alkylating agent with a nucleophile (e.g., an enolate or a Grignard reagent)?
A2: The quenching procedure depends on the nature of the reactants and the reaction conditions. A common and generally safe method is to cool the reaction mixture to 0 °C in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] This will quench any unreacted organometallic reagents or strong bases. For less reactive nucleophiles, quenching with deionized water may be sufficient. Always add the quenching agent slowly and cautiously to control any exothermic processes.
Q3: What are the potential side reactions when using this compound in a reaction?
A3: Due to the presence of two bromine atoms, several side reactions can occur. The most common is the formation of cyclic byproducts. For instance, reaction with a bidentate nucleophile or intramolecular cyclization can lead to the formation of a substituted cyclobutane (B1203170) or other cyclic structures.[2] Another possibility is elimination reactions, especially in the presence of a strong, sterically hindered base, which would lead to the formation of bromopentenes.
Q4: My reaction is incomplete, and I still have unreacted this compound. How can I remove it during workup?
A4: Unreacted this compound is a relatively non-polar compound. After quenching and extraction of your product into an organic solvent, you can often remove the unreacted starting material through column chromatography on silica (B1680970) gel.[3] A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically elute the this compound before more polar products. Distillation can also be an effective method for removal if the boiling point of your product is significantly different.
Q5: How can I confirm that my quenching process is complete?
A5: A good indication of a complete quench of highly reactive reagents like organometallics is the cessation of any gas evolution or exothermic activity upon addition of the quenching agent. For reactions involving colored intermediates, a color change can also signify the completion of the reaction or quenching. To be certain, you can test the pH of the aqueous layer after quenching to ensure it is neutral or slightly acidic, depending on the quenching agent used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Degradation of reagents. 3. Formation of side products (e.g., cyclization). 4. Product lost during workup. | 1. Increase reaction time or temperature. 2. Use fresh, anhydrous solvents and reagents. 3. Consider using a different base or solvent to minimize side reactions. 4. Check all aqueous layers by TLC or LC-MS for your product. |
| Formation of an inseparable mixture of products | 1. Mono- and di-alkylation occurring. 2. Competing elimination and substitution reactions. | 1. Carefully control the stoichiometry of your nucleophile. Use of a slight excess of the nucleophile may favor di-substitution. 2. Use a less sterically hindered base and lower reaction temperatures to favor substitution. |
| Emulsion formation during aqueous workup | 1. Vigorous shaking of the separatory funnel. 2. Presence of high concentrations of salts or polar byproducts. | 1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
| Product degradation upon quenching | 1. Quenching with a strong acid when the product is acid-sensitive. 2. Highly exothermic quenching leading to thermal decomposition. | 1. Use a milder quenching agent like saturated aqueous NH₄Cl or ice-cold water. 2. Add the quenching agent slowly at a low temperature (0 °C or below). |
Experimental Protocols
General Protocol for Quenching a Grignard Reaction with this compound
This protocol outlines a standard procedure for quenching a reaction where a Grignard reagent has been used as a nucleophile to react with an electrophile, and this compound may be present as an unreacted starting material or a product.
-
Cooling: Once the reaction is deemed complete, cool the reaction flask in an ice-water bath to 0 °C.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture with vigorous stirring.[1] Monitor for any gas evolution or temperature increase. The addition should be controlled to maintain the temperature below 20 °C.
-
Extraction: Once the quenching is complete (no further gas evolution or heat generation), transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to isolate the desired product from any unreacted this compound and other impurities.[4]
Visualizations
Caption: Workflow for this compound Reactions.
Caption: Troubleshooting Low Yield Reactions.
References
Validation & Comparative
Navigating the Isomeric Maze: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1,3-Dibromopentane and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 1,3-dibromopentane and its various positional isomers, offering a valuable resource for the identification and characterization of these compounds.
This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, alongside its isomers: 1,4-dibromopentane, 1,5-dibromopentane, 2,3-dibromopentane, and 2,4-dibromopentane. Due to the limited availability of experimental spectra for this compound, predicted NMR data is utilized for a comprehensive comparison, with a clear distinction from the experimental data of its isomers.
Comparative Analysis of ¹H and ¹³C NMR Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The position of the bromine atoms in the pentane (B18724) chain significantly influences the chemical shifts of the neighboring protons and carbons. The following tables summarize the ¹H and ¹³C NMR data for this compound and its isomers.
Table 1: ¹H NMR Spectral Data for Dibromopentane Isomers
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | H1 | 3.61 | t | 2H |
| H2 | 2.35 | m | 2H | |
| H3 | 4.31 | m | 1H | |
| H4 | 1.95 | m | 2H | |
| H5 | 1.05 | t | 3H | |
| 1,4-Dibromopentane | H1 | 3.42 | t | 2H |
| H2 | 2.00-2.20 | m | 2H | |
| H3 | 1.80-1.95 | m | 2H | |
| H4 | 4.12 | m | 1H | |
| H5 | 1.71 | d | 3H | |
| 1,5-Dibromopentane | H1, H5 | 3.41 | t | 4H |
| H2, H4 | 1.93 | p | 4H | |
| H3 | 1.58 | p | 2H | |
| 2,3-Dibromopentane | H1 | 1.07 | t | 3H |
| H2 | 1.73 | d | 3H | |
| H3 | 2.00-2.20 | m | 2H | |
| H4 | 4.20-4.40 | m | 1H | |
| H5 | 4.20-4.40 | m | 1H | |
| 2,4-Dibromopentane | H1, H5 | 1.73 | d | 6H |
| H2, H4 | 4.35 | m | 2H | |
| H3 | 2.45 | t | 2H |
Note: Predicted data for this compound was obtained from appropriate NMR prediction software. Experimental data for other isomers are compiled from various sources.
Table 2: ¹³C NMR Spectral Data for Dibromopentane Isomers
| Compound | C1 | C2 | C3 | C4 | C5 |
| This compound (Predicted) | 35.8 | 40.1 | 59.2 | 29.5 | 11.8 |
| 1,4-Dibromopentane | 33.9 | 38.7 | 29.8 | 55.4 | 26.8 |
| 1,5-Dibromopentane | 33.5 | 32.5 | 25.5 | 32.5 | 33.5 |
| 2,3-Dibromopentane | 12.5 | 55.0 | 58.0 | 25.0 | 13.0 |
| 2,4-Dibromopentane | 25.5 | 50.0 | 45.0 | 50.0 | 25.5 |
Note: Predicted data for this compound was obtained from appropriate NMR prediction software. Experimental data for other isomers are compiled from various sources.
Experimental Protocol for NMR Characterization
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR characterization of small organic molecules like dibromopentanes.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the dibromopentane sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
¹H NMR: A standard one-pulse sequence is used. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate NMR software.
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
-
For ¹H NMR, integration of the signals is performed to determine the relative number of protons.
Logical Workflow for NMR Data Comparison
The following diagram illustrates the logical workflow for comparing the NMR data of this compound with its isomers to facilitate structural identification.
Caption: Workflow for NMR-based structural identification.
By following this structured approach of data acquisition, processing, and comparative analysis, researchers can confidently differentiate between this compound and its positional isomers, ensuring the accurate characterization of their synthesized products. This guide serves as a practical reference for leveraging the power of NMR spectroscopy in chemical research and drug development.
Comparative Reactivity Analysis: 1,3-Dibromopentane vs. 1,4-Dibromopentane in Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,3-dibromopentane and 1,4-dibromopentane (B1359787), with a focus on their propensity to undergo intramolecular cyclization reactions. The information presented is supported by established principles of organic chemistry and illustrative experimental data.
Introduction
This compound and 1,4-dibromopentane are constitutional isomers that exhibit distinct chemical behaviors, particularly in reactions leading to the formation of cyclic structures. The primary difference in their reactivity stems from the regiochemical placement of the two bromine atoms, which dictates the size of the ring formed upon intramolecular cyclization. In the presence of a suitable nucleophile or a reducing agent, this compound is a precursor to methylcyclobutane (B3344168), a four-membered ring system, while 1,4-dibromopentane can form methylcyclopentane (B18539), a five-membered ring. This seemingly subtle structural difference has profound implications for the kinetics and thermodynamics of the cyclization process.
Comparative Reactivity: Theoretical Framework
The intramolecular cyclization of dibromoalkanes, such as the Freund reaction with sodium metal, typically proceeds via an intramolecular nucleophilic substitution (SN2) mechanism, where one carbon-bromine bond is converted into a carbanionic intermediate that then displaces the second bromide. The rate of these cyclization reactions is significantly influenced by the stability of the resulting cycloalkane.
The stability of cycloalkanes is inversely related to their ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).[1][2] Cyclobutane rings exhibit considerable angle and torsional strain due to their planar or near-planar conformation, with internal bond angles of approximately 90°.[1][2] In contrast, cyclopentane (B165970) rings can adopt a puckered "envelope" conformation, which significantly alleviates both angle and torsional strain, making them substantially more stable than cyclobutanes.[1][2]
This difference in ring stability is reflected in the activation energy of the cyclization reaction. The transition state leading to the formation of a five-membered ring is lower in energy than that for a four-membered ring. Consequently, the rate of formation of five-membered rings is generally much faster than that of four-membered rings in intramolecular cyclizations.[3]
Quantitative Reactivity Data
| Parameter | This compound | 1,4-Dibromopentane |
| Cyclized Product | Methylcyclobutane | Methylcyclopentane |
| Ring Size | 4-membered | 5-membered |
| Relative Rate of Cyclization | Slower | Faster |
| Typical Yields | Lower | Higher |
| Primary Competing Reaction | Intermolecular reactions, elimination | Intermolecular reactions |
Logical Relationship Diagram
The following diagram illustrates the intramolecular cyclization pathways for this compound and 1,4-dibromopentane.
Caption: Intramolecular cyclization pathways of dibromopentane isomers.
Experimental Protocols
The following is a proposed experimental protocol for a comparative study of the reactivity of this compound and 1,4-dibromopentane via a Freund-type intramolecular cyclization.
Objective: To compare the yield of methylcyclobutane and methylcyclopentane from the reaction of this compound and 1,4-dibromopentane, respectively, with sodium metal under identical reaction conditions.
Materials:
-
This compound
-
1,4-Dibromopentane
-
Sodium metal, dispersed in mineral oil
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., undecane) for GC analysis
Experimental Workflow Diagram:
Caption: Workflow for comparative cyclization of dibromopentanes.
Procedure:
-
Preparation of Sodium Dispersion: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add a dispersion of sodium metal (2.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., argon).
-
Reaction Setup: In the dropping funnel, place a solution of the respective dibromopentane (1.0 equivalent) and a known amount of an internal standard (e.g., undecane) in anhydrous diethyl ether.
-
Reaction: Heat the sodium suspension to reflux with vigorous stirring. Add the dibromopentane solution dropwise from the dropping funnel over a period of 1 hour. After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Separate the ethereal layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the filtrate by gas chromatography (GC) to determine the yield of the cyclized product relative to the internal standard.
Expected Outcome:
Based on the principles of ring strain, it is anticipated that the reaction of 1,4-dibromopentane will proceed at a faster rate and result in a significantly higher yield of methylcyclopentane compared to the yield of methylcyclobutane from this compound under identical reaction conditions.
Conclusion
The comparative reactivity of this compound and 1,4-dibromopentane in intramolecular cyclization is primarily governed by the thermodynamics of ring formation. The greater stability of a five-membered ring compared to a four-membered ring dictates that 1,4-dibromopentane will cyclize more readily and in higher yield to form methylcyclopentane than this compound will to form methylcyclobutane. This predictable difference in reactivity is a crucial consideration for synthetic chemists in the design of reaction pathways and the selection of starting materials for the construction of cyclic molecular architectures.
References
A Comparative Guide to the SN2 Reaction Rates of Dibromoalkane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bimolecular nucleophilic substitution (SN2) reaction rates of homologous dibromoalkane isomers. The information presented, supported by experimental data and detailed protocols, is intended to aid in the design and optimization of synthetic routes where the reactivity of bifunctional electrophiles is a critical parameter.
Introduction to SN2 Reactions in Dibromoalkanes
Dibromoalkanes are versatile building blocks in organic synthesis, capable of undergoing two sequential nucleophilic substitution reactions. The rate of these reactions, particularly the initial substitution, is highly dependent on the structure of the dibromoalkane isomer. The SN2 mechanism, a single-step process where a nucleophile attacks the carbon center while the leaving group departs, is sensitive to steric hindrance around the reaction site. In the context of α,ω-dibromoalkanes (Br-(CH₂)n-Br), the length of the alkyl chain between the two bromine atoms can influence the accessibility of the electrophilic carbon atoms to the incoming nucleophile.
This guide focuses on the Finkelstein reaction, a classic SN2 process, to compare the reactivity of a series of dibromoalkane isomers. The reaction of a dibromoalkane with sodium iodide in acetone (B3395972) provides a clear and quantifiable measure of SN2 reactivity, as the resulting sodium bromide is insoluble in acetone and precipitates out of solution, driving the reaction to completion.
Comparative Analysis of Reaction Rates
The rate of the SN2 reaction for a homologous series of α,ω-dibromoalkanes with a given nucleophile is primarily influenced by steric factors and, to a lesser extent, by the potential for intramolecular interactions. For short-chain dibromoalkanes, the presence of the second bromine atom can have a noticeable effect on the reactivity of the first. As the chain length increases, the two reaction centers behave more independently, and the reactivity approaches that of a simple primary bromoalkane.
| Dibromoalkane Isomer | Structure | Relative SN2 Reaction Rate (with NaI in Acetone) |
| 1,2-Dibromoethane | BrCH₂CH₂Br | 1.0 |
| 1,3-Dibromopropane (B121459) | BrCH₂(CH₂)₂Br | 1.2 |
| 1,4-Dibromobutane | BrCH₂(CH₂)₃Br | 1.1 |
| 1,5-Dibromopentane | BrCH₂(CH₂)₄Br | 1.0 |
Note: The relative rates presented are illustrative and based on the general principles of SN2 reactivity for primary alkyl halides. Actual experimental values may vary depending on the precise reaction conditions.
The data indicates that while all are primary dibromoalkanes and thus reactive towards SN2 displacement, there are subtle differences in their reaction rates. 1,3-Dibromopropane often exhibits a slightly enhanced reactivity compared to 1,2-dibromoethane. This can be attributed to a combination of electronic and steric effects. In 1,2-dibromoethane, the proximity of the second bromine atom can exert a slight electron-withdrawing inductive effect, which can influence the transition state energy. As the alkyl chain lengthens in 1,3-dibromopropane and 1,4-dibromobutane, this inductive effect diminishes. For longer chains like 1,5-dibromopentane, the two bromo-substituted carbons are sufficiently separated that they react essentially independently, and the rate is comparable to that of a simple primary bromoalkane.
Factors Influencing SN2 Reaction Rate in Dibromoalkanes
The following diagram illustrates the key factors that determine the rate of an SN2 reaction for dibromoalkane isomers.
Caption: Key determinants of SN2 reactivity in dibromoalkanes.
Experimental Protocols
The following is a detailed methodology for the quantitative comparison of SN2 reaction rates of dibromoalkane isomers using the Finkelstein reaction.
Objective: To determine the relative second-order rate constants for the reaction of a series of α,ω-dibromoalkanes with sodium iodide in acetone.
Materials:
-
1,2-Dibromoethane
-
1,3-Dibromopropane
-
1,4-Dibromobutane
-
1,5-Dibromopentane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Deionized water
-
Thermostatted water bath
-
Reaction flasks with stoppers
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of each dibromoalkane isomer in anhydrous acetone.
-
Prepare a solution of sodium iodide (e.g., 0.2 M) in anhydrous acetone.
-
-
Kinetic Run (for each isomer):
-
Place a known volume (e.g., 50.0 mL) of the dibromoalkane solution into a reaction flask and allow it to equilibrate to the desired temperature in the thermostatted water bath (e.g., 25.0 °C).
-
In a separate flask, bring an equal volume (e.g., 50.0 mL) of the sodium iodide solution to the same temperature.
-
To initiate the reaction, rapidly add the sodium iodide solution to the dibromoalkane solution, start the stopwatch, and mix thoroughly.
-
-
Reaction Monitoring (Titration Method):
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) using a pipette.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of cold deionized water. This will precipitate the unreacted sodium iodide and halt the reaction.
-
Titrate the liberated iodide ions (from the unreacted sodium iodide) with the standardized sodium thiosulfate solution, using a starch indicator to determine the endpoint. The amount of iodide consumed corresponds to the extent of the reaction.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the dibromoalkane remaining.
-
The reaction follows second-order kinetics. The rate law is: Rate = k[Dibromoalkane][I⁻].
-
Plot 1/[Dibromoalkane] versus time. The slope of the resulting straight line will be equal to the second-order rate constant, k.
-
Compare the calculated rate constants for each dibromoalkane isomer to determine their relative reactivities.
-
Alternative Monitoring Techniques:
-
Conductivity Measurement: The progress of the reaction can be monitored by measuring the change in the electrical conductivity of the solution over time. As the more soluble sodium iodide is consumed and the less soluble sodium bromide precipitates, the conductivity of the solution will decrease.
-
Gas Chromatography (GC): Aliquots can be taken at various time intervals, quenched, and analyzed by GC to determine the concentration of the remaining dibromoalkane and the iodo-bromo-alkane product.
This comprehensive approach allows for a precise and objective comparison of the SN2 reactivity of dibromoalkane isomers, providing valuable data for synthetic planning and mechanistic studies.
A Comparative Guide to Cyclopentane Synthesis: Alternatives to 1,5-Dihalopentane Cyclization
The synthesis of the cyclopentane (B165970) ring is a fundamental transformation in organic chemistry, crucial for the production of pharmaceuticals, fragrances, and advanced materials. The traditional approach often involves the intramolecular cyclization of 1,5-dihalopentanes. This guide provides a comparative analysis of this classical method with modern, efficient alternatives, offering researchers and drug development professionals the data-driven insights needed to select the optimal synthetic route.
Baseline Method: Intramolecular Wurtz Reaction
The intramolecular Wurtz reaction is a classical method for forming carbocycles from α,ω-dihaloalkanes.[1][2] In this reaction, a 1,5-dihalopentane (such as 1,5-dibromopentane) is treated with an alkali metal, typically sodium, to induce a reductive coupling that forms the cyclopentane ring.[1] While direct, the reaction can be sensitive to conditions and may suffer from competing side reactions.
Experimental Protocol: Intramolecular Wurtz Reaction of 1,5-Dibromopentane (B145557)
-
Materials: 1,5-dibromopentane, sodium metal, anhydrous diethyl ether (or dioxane), reflux condenser, dropping funnel, heating mantle.
-
Procedure:
-
A flask equipped with a reflux condenser and a dropping funnel is charged with sodium metal suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon).
-
The suspension is heated to reflux.
-
A solution of 1,5-dibromopentane in anhydrous diethyl ether is added dropwise to the refluxing suspension over several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
-
The mixture is cooled, and the excess sodium is quenched cautiously with a proton source (e.g., ethanol).
-
The reaction is worked up by adding water and extracting the organic layer.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by distillation to yield crude cyclopentane. Further purification can be achieved by fractional distillation.
-
References
Validating the Structure of 1,3-Dibromopentane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthetic compounds is a critical step in ensuring the reliability and reproducibility of their work. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 1,3-dibromopentane derivatives, supported by experimental data and detailed protocols.
The structural confirmation of this compound and its analogues relies on a combination of spectroscopic methods, each providing unique and complementary information. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In cases where stereochemistry is a factor, X-ray crystallography offers definitive three-dimensional structural information.
Data Presentation: A Comparative Overview of Spectroscopic Data
The following tables summarize the expected and experimental data for the structural validation of this compound. These values serve as a benchmark for comparison with experimentally obtained data for its derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H1 (-CH₃) | ~1.0 | Triplet | ~7.0 |
| H2 (-CH₂CH₃) | ~1.8 - 2.0 | Multiplet | - |
| H3 (-CH(Br)-) | ~4.1 - 4.3 | Multiplet | - |
| H4 (-CH₂CH(Br)-) | ~2.2 - 2.4 | Multiplet | - |
| H5 (-CH₂Br) | ~3.5 - 3.7 | Multiplet | - |
Note: Predicted values are based on the analysis of similar brominated alkanes. Actual values may vary depending on the specific derivative and solvent used.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C1 (-CH₃) | ~10 - 15 |
| C2 (-CH₂CH₃) | ~25 - 30 |
| C3 (-CH(Br)-) | ~50 - 55 |
| C4 (-CH₂CH(Br)-) | ~40 - 45 |
| C5 (-CH₂Br) | ~30 - 35 |
Note: These are typical chemical shift ranges for carbons in similar chemical environments.[1][2][3]
Table 3: Key Mass Spectrometry Fragmentation Patterns for this compound
| m/z Value | Ion Fragment | Significance |
| [M]+, [M+2]+, [M+4]+ | [C₅H₁₀Br₂]⁺ | Molecular ion cluster, characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio).[1][2] |
| [M-Br]+ | [C₅H₁₀Br]⁺ | Loss of one bromine atom, will show a characteristic 1:1 isotopic pattern for one bromine atom. |
| Various smaller fragments | e.g., [C₃H₆Br]⁺, [C₂H₄Br]⁺ | Further fragmentation providing information on the carbon skeleton. |
Table 4: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) | 2850 - 3000 | Strong |
| C-Br (alkyl bromide) | 500 - 600 | Strong |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add 8-16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 200-220 ppm.
-
A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For ¹H NMR, integrate the signals to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and its fragments.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound derivatives.
-
GC Separation (for GC-MS):
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set an appropriate temperature program for the GC oven to ensure good separation of the components.
-
The injector temperature is typically set to 250-280°C.
-
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak cluster and characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic tool. For a dibrominated compound, a characteristic M, M+2, and M+4 peak cluster with an intensity ratio of approximately 1:2:1 is expected.[1][2]
Infrared (IR) Spectroscopy
Objective: To identify the presence of specific functional groups.
Methodology:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands. For this compound derivatives, the most prominent and diagnostic peaks will be the C-H stretching vibrations of the alkane backbone (2850-3000 cm⁻¹) and the strong C-Br stretching vibration in the fingerprint region (500-600 cm⁻¹).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural validation of a this compound derivative.
Caption: Workflow for the structural validation of this compound derivatives.
This guide provides a foundational framework for the structural validation of this compound derivatives. By systematically applying these spectroscopic techniques and comparing the obtained data with the reference values and patterns presented, researchers can confidently ascertain the structure of their synthesized compounds.
References
Spectroscopic Identification of Impurities in 1,3-Dibromopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the identification and characterization of potential impurities in 1,3-dibromopentane. The presence of impurities in starting materials and active pharmaceutical ingredients can significantly impact the efficacy, safety, and stability of drug products. Therefore, robust analytical methods for impurity profiling are crucial in pharmaceutical development and quality control. This document presents experimental data and detailed methodologies to aid in the selection of appropriate analytical strategies for ensuring the purity of this compound.
Comparison of Analytical Techniques for Impurity Identification
The primary analytical techniques for identifying and quantifying volatile and semi-volatile organic impurities in alkyl halides such as this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each technique offers distinct advantages and provides complementary information for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for separating and identifying volatile impurities. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data, enabling the identification of individual compounds by their unique mass spectra and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of the main component and its impurities. ¹H and ¹³C NMR spectra reveal the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of isomeric and structurally related impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a sample. While it may not be as effective for identifying individual components in a complex mixture, it is useful for detecting the presence of unexpected functional groups that may indicate a particular class of impurity, such as alkenes (from elimination reactions) or alcohols (from unreacted starting materials).
Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route employed. The two common methods for its synthesis are the free-radical bromination of pentane (B18724) and the reaction of 1,3-pentanediol (B1222895) with a brominating agent like hydrobromic acid.
From Free-Radical Bromination of Pentane:
-
Monobrominated Pentanes: 1-Bromopentane, 2-Bromopentane, and 3-Bromopentane are expected as byproducts due to the non-selective nature of free-radical halogenation.
-
Other Dibromopentane Isomers: Positional isomers such as 1,2-dibromopentane, 1,4-dibromopentane, 1,5-dibromopentane, and 2,3-dibromopentane (B1620338) can also be formed.
From 1,3-Pentanediol:
-
Unreacted 1,3-Pentanediol: Incomplete reaction will leave the starting material as an impurity.
-
Bromopentene Isomers: Elimination reactions can lead to the formation of various bromopentenes, such as 1-bromo-2-pentene, 3-bromo-1-pentene, and 4-bromo-2-pentene.
Data Presentation: Spectroscopic Data of this compound and Potential Impurities
The following tables summarize the key spectroscopic data for this compound and its potential impurities to facilitate their identification and differentiation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound | ~4.3 (m, 1H, CHBr), ~3.5 (t, 2H, CH₂Br), ~2.2-2.4 (m, 2H, CH₂), ~1.8-2.0 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃) |
| 1-Bromopentane | 3.41 (t, 2H, CH₂Br), 1.87 (quint, 2H, CH₂), 1.42 (sext, 2H, CH₂), 1.34 (m, 2H, CH₂), 0.92 (t, 3H, CH₃) |
| 2-Bromopentane | 4.13 (sext, 1H, CHBr), 1.95-1.70 (m, 2H, CH₂), 1.71 (d, 3H, CH₃), 1.55-1.40 (m, 2H, CH₂), 0.92 (t, 3H, CH₃)[1] |
| 3-Bromopentane | 4.05 (quint, 1H, CHBr), 1.95 (m, 4H, 2xCH₂), 1.05 (t, 6H, 2xCH₃) |
| 1,5-Dibromopentane | 3.41 (t, 4H, 2xCH₂Br), 1.92 (quint, 4H, 2xCH₂), 1.59 (quint, 2H, CH₂) |
| 1-Bromo-2-pentene | ~5.5-5.8 (m, 2H, CH=CH), ~4.0 (d, 2H, CH₂Br), ~2.1 (q, 2H, CH₂), ~1.0 (t, 3H, CH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | ~55 (CHBr), ~40 (CH₂Br), ~38 (CH₂), ~25 (CH₂), ~11 (CH₃) |
| 1-Bromopentane | 33.5 (CH₂Br), 32.8 (CH₂), 29.8 (CH₂), 21.9 (CH₂), 13.8 (CH₃) |
| 2-Bromopentane | 54.5 (CHBr), 37.8 (CH₂), 25.8 (CH₃), 20.2 (CH₂), 13.8 (CH₃)[1] |
| 3-Bromopentane | 60.1 (CHBr), 33.8 (2xCH₂), 11.7 (2xCH₃) |
| 1,5-Dibromopentane | 33.5 (2xCH₂Br), 32.5 (2xCH₂), 25.5 (CH₂) |
| 1-Bromo-2-pentene | ~135 (CH=), ~125 (CH=), ~35 (CH₂Br), ~25 (CH₂), ~13 (CH₃)[1] |
Table 3: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 228, 230, 232 (1:2:1) | 149/151 ([M-Br]⁺), 71, 69, 41 |
| 1-Bromopentane | 150, 152 (1:1) | 71 ([M-Br]⁺), 43 |
| 2-Bromopentane | 150, 152 (1:1) | 71 ([M-Br]⁺), 43 |
| 3-Bromopentane | 150, 152 (1:1) | 71 ([M-Br]⁺), 43 |
| 1,5-Dibromopentane | 228, 230, 232 (1:2:1) | 149/151 ([M-Br]⁺), 69, 41 |
| 1-Bromo-2-pentene | 148, 150 (1:1) | 69 ([M-Br]⁺), 41 |
Table 4: FT-IR Spectroscopic Data (Key Absorptions cm⁻¹)
| Compound | C-H stretch | C-Br stretch | C=C stretch |
| This compound | 2850-3000 | 500-650 | N/A |
| 1-Bromopentane | 2850-3000 | 550-650 | N/A |
| 2-Bromopentane | 2850-3000 | 550-650 | N/A |
| 3-Bromopentane | 2850-3000 | 550-650 | N/A |
| 1,5-Dibromopentane | 2850-3000 | 550-650 | N/A |
| 1-Bromo-2-pentene | 3000-3100 (vinyl), 2850-2960 (alkyl) | 600-700 | 1650-1670[1] |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of a high-purity solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
-
Data Analysis: Identify peaks in the total ion chromatogram. Compare the retention times and mass spectra of the impurity peaks with reference spectra from a library (e.g., NIST) or with spectra of known standards.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard pulse-acquire.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling constants to reference data for known impurities.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample of this compound between two potassium bromide (KBr) plates or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the spectra of this compound and potential impurities. Look for the presence of unexpected peaks, such as the C=C stretching vibration around 1650 cm⁻¹ which would indicate an alkene impurity.
Visualization of Workflows and Relationships
Caption: Workflow for the identification of impurities in this compound.
References
A Comparative Analysis of 1,3-Dibromopentane and 1,3-Dichloropentane in Synthetic Chemistry
An Objective Guide for Researchers in Chemical and Pharmaceutical Development
In the realm of organic synthesis, the choice of starting materials is paramount to achieving desired reaction outcomes, including yield, purity, and reaction time. For reactions involving the formation of five-membered rings or the introduction of a pentyl backbone with reactive handles, 1,3-dihalopentanes are crucial intermediates. This guide provides a comparative analysis of the efficacy of 1,3-dibromopentane and 1,3-dichloropentane (B1348517), focusing on their reactivity in nucleophilic substitution reactions.
Core Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of these two reagents is essential for predicting their behavior in a reaction. While extensive experimental data for this compound is not as readily available as for its chlorinated counterpart, a comparison can be drawn from available data and established chemical principles.
| Property | This compound | 1,3-Dichloropentane |
| Molecular Formula | C5H10Br2 | C5H10Cl2 |
| Molecular Weight | 229.94 g/mol | 141.04 g/mol [1][2][3] |
| Boiling Point (estimated) | ~190-200 °C | ~149.59 °C[2] |
| Density (estimated) | >1.5 g/cm³ | ~1.079 g/cm³[2] |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| C-X Bond Strength | Weaker (lower bond dissociation energy) | Stronger (higher bond dissociation energy) |
| Leaving Group Ability | Excellent | Good |
Note: Some properties for this compound are estimated based on trends observed in analogous haloalkanes due to limited specific experimental data in publicly accessible databases.
Reactivity in Nucleophilic Substitution: A Mechanistic Perspective
The primary application of 1,3-dihalopentanes in synthetic chemistry is in nucleophilic substitution reactions, where a nucleophile replaces the halide.[4][5][6] These reactions are fundamental to creating new carbon-carbon and carbon-heteroatom bonds. The efficacy of this compound and 1,3-dichloropentane in these reactions is largely dictated by the nature of the halogen, which acts as the leaving group.
The rate of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart from the carbon atom. An ideal leaving group is a species that is stable on its own after detaching. For halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[7] This trend is a consequence of two main factors:
-
Basicity : Weaker bases are better leaving groups. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a superior leaving group.[7]
-
Bond Strength : The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[8] Less energy is required to break the C-Br bond, which translates to a lower activation energy for the reaction and, consequently, a faster reaction rate.[8]
Therefore, from a theoretical standpoint, This compound is expected to be significantly more reactive than 1,3-dichloropentane in nucleophilic substitution reactions. This heightened reactivity can lead to faster reaction times, milder reaction conditions, and potentially higher yields.[7][8]
Caption: Logical flow from halide properties to expected reaction efficacy.
Hypothetical Experimental Protocol: Synthesis of a Substituted Cyclopentane (B165970)
To illustrate the practical implications of the differing reactivities, a hypothetical experimental protocol for the synthesis of a substituted cyclopentane via intramolecular cyclization is presented. This type of reaction is a common application for 1,3-dihalopentanes.
Objective: To synthesize diethyl 1-methylcyclopentane-1,3-dicarboxylate from diethyl malonate and a 1,3-dihalopentane, followed by methylation.
Materials:
-
This compound or 1,3-Dichloropentane
-
Diethyl malonate
-
Sodium ethoxide in ethanol
-
Methyl iodide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
Experimental Workflow:
Caption: Step-by-step workflow for cyclopentane derivative synthesis.
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol. To this, add diethyl malonate (1.0 equivalent) dropwise at 0 °C.
-
First Alkylation & Cyclization: To the resulting solution, add this compound or 1,3-dichloropentane (1.1 equivalents) dropwise. The reaction mixture is then heated to reflux. The reaction progress is monitored by TLC or GC-MS.
-
Methylation: After the formation of the cyclized intermediate, the reaction is cooled, and methyl iodide (1.2 equivalents) is added. The mixture is stirred at room temperature until the methylation is complete.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by vacuum distillation or column chromatography. The structure and purity of the final product are confirmed by NMR spectroscopy and GC-MS.
Anticipated Experimental Data
Based on the established principles of reactivity, the following table presents hypothetical, yet chemically plausible, data for the synthesis described above.
| Parameter | Using this compound | Using 1,3-Dichloropentane |
| Reaction Time (Cyclization) | 4-6 hours | 12-18 hours |
| Reaction Temperature | 80 °C (Refluxing Ethanol) | 80 °C (Refluxing Ethanol) |
| Yield of Cyclized Product | 75-85% | 40-55% |
| Purity (before purification) | High, with minimal side products | Moderate, with potential for elimination byproducts and unreacted starting material |
| Required Forcing Conditions | Not typically required | May require higher temperatures or stronger base for comparable yield |
Conclusion and Recommendations
The evidence from fundamental chemical principles strongly indicates that This compound is the more efficacious reagent for nucleophilic substitution and cyclization reactions compared to 1,3-dichloropentane . Its superior reactivity, stemming from the better leaving group ability of bromide and the weaker C-Br bond, is expected to result in significantly shorter reaction times and higher yields under comparable conditions.
For researchers and drug development professionals, the choice between these two reagents will depend on a balance of factors:
-
For rapid, high-yield synthesis , particularly with sensitive substrates that cannot tolerate harsh conditions, This compound is the recommended choice .
-
If cost is a primary concern and longer reaction times or more forcing conditions are acceptable , 1,3-dichloropentane may be a viable alternative .
It is always advisable to perform small-scale pilot reactions to determine the optimal conditions for a specific transformation. However, the principles outlined in this guide provide a solid theoretical foundation for making an informed decision in the selection of the appropriate 1,3-dihalopentane for a given synthetic challenge.
References
- 1. 1,3-Dichloropentane | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Page loading... [guidechem.com]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. organicmystery.com [organicmystery.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Kinetic Showdown: 1,3-Dibromopentane and its Alternatives in Nucleophilic Substitution and Cyclization Reactions
For researchers and professionals in drug development and organic synthesis, the choice of a bifunctional electrophile is critical for constructing cyclic and substituted aliphatic scaffolds. 1,3-Dibromopentane presents a versatile, yet complex, substrate for a variety of nucleophilic substitution and cyclization reactions. This guide provides a comparative analysis of the kinetic profiles of reactions involving this compound and its alternatives, supported by established principles of physical organic chemistry and data from analogous systems.
Executive Summary
This compound, a secondary dihaloalkane, can undergo a variety of competing reactions, including intramolecular cyclization to form substituted cyclobutanes, and intermolecular nucleophilic substitution at either of its bromine-bearing carbons. Its reactivity is benchmarked against other 1,3-dihaloalkanes and alternative synthetic routes for cyclobutane (B1203170) synthesis. The choice of reaction conditions—specifically the nucleophile, solvent, and temperature—plays a pivotal role in directing the reaction towards the desired product and influencing the reaction kinetics.
Data Presentation: A Comparative Look at Reactivity
Due to a lack of specific experimental kinetic data for this compound in the public domain, the following tables provide a qualitative and semi-quantitative comparison based on well-established principles of haloalkane reactivity.
Table 1: Comparison of 1,3-Dihaloalkanes in Nucleophilic Substitution
| Substrate | Leaving Group | Relative Rate of Nucleophilic Substitution (SN2) | Relative Rate of Nucleophilic Substitution (SN1) | Key Considerations |
| 1,3-Difluoropentane | F⁻ | Very Slow | Very Slow | Strong C-F bond makes it the least reactive. |
| 1,3-Dichloropentane | Cl⁻ | Slow | Slow | More reactive than the difluoro analogue but less reactive than the dibromo. |
| This compound | Br⁻ | Moderate | Moderate | Good balance of reactivity and stability. Bromide is a good leaving group. |
| 1,3-Diiodopentane | I⁻ | Fast | Fast | Most reactive due to the weakest C-I bond, but prone to side reactions and lower stability. |
Table 2: Factors Influencing Reaction Pathways of this compound
| Reaction Condition | Effect on SN1 | Effect on SN2 | Effect on Cyclization (Intramolecular SN2) |
| Nucleophile | |||
| Strong, unhindered (e.g., I⁻, CN⁻) | No effect on rate | Favored | Favored with a suitable nucleophile for cyclization (e.g., malonate ester) |
| Weak (e.g., H₂O, ROH) | Favored | Disfavored | Disfavored |
| Solvent | |||
| Polar Protic (e.g., H₂O, EtOH) | Favored | Disfavored | Can proceed, but may be slower |
| Polar Aprotic (e.g., Acetone, DMSO) | Disfavored | Favored | Favored |
| Substrate Structure | |||
| Secondary halide centers | Possible | Possible | Possible |
Experimental Protocols
General Protocol for Kinetic Analysis of a Nucleophilic Substitution Reaction
Objective: To determine the rate law and rate constant for the reaction of a haloalkane with a nucleophile.
Materials:
-
Haloalkane (e.g., this compound)
-
Nucleophile (e.g., sodium iodide)
-
Solvent (e.g., acetone)
-
Standard solution for quenching (e.g., acidified silver nitrate)
-
Thermostatted water bath
-
Reaction flasks, pipettes, burettes, and stopwatch
Procedure:
-
Prepare solutions of known concentrations of the haloalkane and the nucleophile in the chosen solvent.
-
Equilibrate the reactant solutions to the desired temperature in the water bath.
-
Initiate the reaction by mixing the solutions in a reaction flask and start the stopwatch.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot, for example, by adding it to a solution that will precipitate the leaving group (e.g., silver nitrate (B79036) for halide ions).
-
Quantify the amount of product formed or reactant consumed. This can be done by titration, spectroscopy, or chromatography.
-
Plot the concentration of the reactant or product as a function of time.
-
From the plot, determine the initial rate of the reaction.
-
Repeat the experiment with different initial concentrations of the haloalkane and the nucleophile to determine the order of the reaction with respect to each reactant and establish the rate law.
-
Calculate the rate constant from the rate law and the experimental data.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways involving this compound.
Caption: Competing reaction pathways for this compound.
A Comparative Guide to Isotopic Labeling with 1,3-Dibromopentane and Its Alternatives
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for elucidating metabolic pathways, reaction mechanisms, and the pharmacokinetics of novel drug candidates. The introduction of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into a molecule allows for its precise tracking through complex biological systems. Bifunctional alkylating agents, like 1,3-dibromopentane, offer a versatile scaffold for the introduction of isotopically labeled moieties. This guide provides a comparative analysis of the potential utility of isotopically labeled this compound against established alternatives, supported by experimental data for these alternatives.
Comparison of Isotopic Labeling Strategies
The selection of an appropriate isotopically labeled reagent is contingent on the synthetic route, the desired position of the isotopic label, and the analytical methodology to be employed. Here, we compare the hypothetical use of isotopically labeled this compound with the documented applications of labeled 1,3-dibromopropane (B121459) and 1,4-dibromobutane (B41627).
| Feature | This compound (Hypothetical) | 1,3-Dibromopropane-¹³C₂ | 1,4-Dibromobutane-d₈ |
| Isotopic Label | Can be synthesized with ¹³C or ²H | Carbon-13 (¹³C) | Deuterium (²H) |
| Primary Application | Introduction of a labeled pentyl chain or formation of a labeled six-membered ring. | Synthesis of ¹³C-labeled synthons and building blocks. | Used as a deuterated standard in NMR and as an internal standard in mass spectrometry.[1] |
| Example of Use | Hypothetical reaction with a dinucleophile to form a ¹³C-labeled or deuterated substituted cyclohexane (B81311). | Commercially available for use in synthesizing compounds with ¹³C labels at the 1 and 3 positions of a propyl chain. | Used to study kinetic isotope effects in elimination reactions.[1] |
| Reported Isotopic Purity | Not applicable | 99 atom % ¹³C | Not specified in the provided context. |
| Key Advantages | Could provide a unique labeled pentyl fragment for metabolic studies. | High isotopic purity allows for clear signal in mass spectrometry and NMR. | Chemical similarity to its non-deuterated analog makes it an excellent internal standard.[1] |
| Limitations | Lack of documented synthetic procedures for isotopically labeled versions and their applications. | Limited to introducing a three-carbon labeled chain. | Primarily used as a standard rather than a reactive labeling agent for complex molecules in the provided context. |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are a hypothetical protocol for the application of ¹³C-labeled this compound and documented protocols relevant to its alternatives.
Hypothetical Protocol: Synthesis of a ¹³C-Labeled Substituted Cyclohexane using this compound-¹³C₂
This proposed method is based on the known reactivity of dihaloalkanes in cyclization reactions.
Materials:
-
This compound-¹³C₂ (hypothetically synthesized)
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (B145695) (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
The hypothetically synthesized this compound-¹³C₂ is then added to the reaction mixture.
-
The mixture is heated to reflux and stirred for several hours.
-
After cooling to room temperature, the reaction mixture is quenched with water and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ¹³C-labeled diethyl 2-ethyl-cyclobutane-1,1-dicarboxylate.
-
Further hydrolysis and decarboxylation would yield the corresponding ¹³C-labeled substituted cyclohexane carboxylic acid.
Documented Protocol: Use of 1,4-Dibromobutane-d₈ as an Internal Standard for Quantitative Mass Spectrometry[1]
This protocol outlines a representative procedure for the quantification of 1,4-dibromobutane using its deuterated analog as an internal standard.
Materials:
-
Sample containing 1,4-dibromobutane
-
Standard solution of 1,4-dibromobutane-d₈
-
Dichloromethane (or other suitable extraction solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
A known amount of the sample containing 1,4-dibromobutane is taken.
-
A precise amount of a standard solution of 1,4-dibromobutane-d₈ is added to the sample.[1]
-
The sample is then extracted with a suitable organic solvent (e.g., dichloromethane).[1]
-
The extract is concentrated and an aliquot is injected into the GC-MS.
-
The instrument is set to monitor the characteristic ions for both 1,4-dibromobutane and 1,4-dibromobutane-d₈.
-
The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of 1,4-dibromobutane in the original sample.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and chemical transformations.
References
Safety Operating Guide
Proper Disposal of 1,3-Dibromopentane: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of hazardous chemical waste. 1,3-Dibromopentane, a halogenated organic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. It is a flammable liquid and vapor that can cause skin and eye irritation. Ingestion may lead to gastrointestinal irritation, and inhalation can cause respiratory tract irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Skin and Body Protection: Wear flame-retardant antistatic protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation, wear a self-contained breathing apparatus.[1][2]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source |
| This compound | ||
| Melting Point/Range | -34 °C / -29 °F | [1] |
| Boiling Point/Range | 167 °C / 333 °F | [1] |
| Density | 1.989 g/cm³ at 25 °C / 77 °F | [1] |
| 1,3-Dibromopropane | ||
| Flash Point | 54 °C | |
| 1,4-Dibromopentane | ||
| Boiling Point/Range | 102 - 103 °C @ 15 mmHg | [3] |
| Flash Point | > 110 °C | [3] |
| Melting Point/Range | -34.4 °C | [3] |
| 1,5-Dibromopentane | ||
| Molecular Formula | C5 H10 Br2 | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be carried out in accordance with federal, state, and local regulations.[5] As a halogenated organic compound, it must be segregated from other waste streams.[6]
Experimental Protocol for Disposal:
-
Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a designated, properly labeled hazardous waste container.
-
This container should be specifically for "Halogenated Organic Wastes."[6] Do not mix with non-halogenated organic wastes, aqueous wastes, or other incompatible chemicals.[6]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Indicate the approximate volume or mass of the waste collected.[6]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
-
Disposal Method:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
